(4-Methoxypyridin-2-YL)boronic acid
Description
Properties
IUPAC Name |
(4-methoxypyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFELMBEBUVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (4-Methoxypyridin-2-YL)boronic acid
CAS Number: 1333505-99-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (4-Methoxypyridin-2-YL)boronic acid, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and workflow diagrams are provided to support researchers in its practical application.
Core Compound Data
This compound is a member of the heteroarylboronic acid family, which are indispensable reagents in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties make it a valuable synthon for introducing the 4-methoxypyridine moiety into complex molecules.
Physicochemical and Spectral Data
| Property | Value | Source |
| CAS Number | 1333505-99-9 | Commercial Suppliers[1] |
| Molecular Formula | C₆H₈BNO₃ | Benchchem[2] |
| Molecular Weight | 152.94 g/mol | Benchchem[2] |
| Appearance | Solid (Typical for arylboronic acids) | General Knowledge |
| Purity | ≥95% | BLD Pharmatech[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | General Knowledge |
| ¹H NMR Spectrum | Data not available in public repositories | - |
| ¹³C NMR Spectrum | Data not available in public repositories | - |
Synthesis and Characterization
The synthesis of 2-pyridylboronic acids can be challenging due to their propensity to undergo protodeboronation.[3] However, established methods for their preparation, typically involving halogen-metal exchange followed by borylation, can be adapted for this compound.
General Synthesis Protocol: Lithiation-Borylation
This protocol is a general method for the synthesis of 2-pyridylboronic acids from their corresponding 2-halopyridines and can be adapted for the synthesis of the title compound from 2-bromo-4-methoxypyridine.[4][5]
Workflow for the Synthesis of this compound
Caption: General synthesis workflow for this compound.
Methodology:
-
Reaction Setup: A solution of 2-bromo-4-methoxypyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.1 equivalents) is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[4]
-
Borylation: Triisopropyl borate (typically 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis & Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the aqueous layer is adjusted to induce precipitation of the boronic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system.
Applications in Drug Development
Heteroarylboronic acids are crucial building blocks in the synthesis of small molecule drugs, particularly kinase inhibitors.[6] The pyridine moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. This compound serves as a versatile reagent for introducing this specific structural motif.
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors are biaryl or heteroaryl-aryl compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the necessary C-C bonds in these molecules.[7] Pyridineboronic acids are frequently used as the nucleophilic partner in these couplings.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Role of pyridinylboronic acids in kinase inhibitor synthesis.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroarylboronic acid, such as this compound, with an aryl or heteroaryl halide. This protocol is based on established methods for coupling 2-pyridyl nucleophiles.[8]
General Coupling Protocol
Reaction Scheme: this compound + Ar-X → 4-Methoxy-2-(Ar)pyridine (where Ar-X is an aryl or heteroaryl halide)
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (Ar-X) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, RuPhos) (2-10 mol%)[9]
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial is added the aryl halide, this compound, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: The anhydrous solvent is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Boronic acids are generally considered stable and have low toxicity.[10] However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. 2-Pyridylboronic acids can be sensitive to air and moisture, and storage under an inert atmosphere is recommended for long-term stability.[11]
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.
References
- 1. BLD Pharmatech Co., Limited (Page 19) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. This compound | 1333505-99-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of (4-Methoxypyridin-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-2-YL)boronic acid, a member of the pyridylboronic acid family, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the synthesis of complex biaryl and heteroaryl structures. These structures are often scaffolds for novel therapeutic agents and functional materials. An understanding of the physical properties of this compound is fundamental to its application in synthetic protocols and drug design. This technical guide provides an overview of its physical characteristics, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.
Core Physical Properties
Precise quantitative data for this compound (CAS: 1333505-99-9) is not extensively reported in publicly available literature. However, data for isomeric and related methoxypyridine boronic acids can provide valuable reference points for estimating its properties. The following table summarizes available data for related compounds.
| Property | This compound | (2-Methoxypyridin-4-yl)boronic acid[1] | 2-Methoxy-3-pyridinylboronic acid | (4-Methoxypyridin-3-yl)boronic acid hydrochloride |
| CAS Number | 1333505-99-9 | 762262-09-9 | 163105-90-6 | 874959-97-4 |
| Molecular Formula | C₆H₈BNO₃ | C₆H₈BNO₃ | C₆H₈BNO₃ | C₆H₉BClNO₃ |
| Molecular Weight | 152.94 g/mol | 152.94 g/mol | 152.94 g/mol | 189.41 g/mol |
| Melting Point | Not available | Not available | 140-144 °C | Not available |
| Appearance | Not available | Solid | Solid | Solid |
| Solubility | Not available | Not available | Not available | Not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of boronic acids.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For boronic acids, it's important to note that the observed value can sometimes reflect decomposition or dehydration rather than a true melt.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[3]
-
Capillary tubes (sealed at one end)[4]
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[5]
-
Calibration: The accuracy of the melting point apparatus's thermometer should be verified using a standard compound with a known, sharp melting point.
-
Measurement:
-
Initial (Rapid) Determination: The sample is heated at a fast rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[6]
-
Precise Determination: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[3][6] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]
-
-
Reporting: The result is reported as a range of temperatures. A narrow range (0.5-1.0 °C) typically indicates a high degree of purity.[3]
Solubility Determination
Solubility provides insight into the polarity and potential intermolecular interactions of a compound. A systematic approach is used to classify the solubility of an organic compound in various solvents.
Apparatus and Reagents:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl ether, Hexane[7][8]
Procedure:
-
Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions. After each addition, the tube is shaken vigorously.[7] If the compound dissolves completely, it is classified as water-soluble.
-
Aqueous Acid/Base Solubility (for water-insoluble compounds):
-
5% NaOH: If the compound is insoluble in water, its solubility in a 5% aqueous solution of sodium hydroxide is tested using the same procedure. Solubility in NaOH suggests an acidic functional group.[8][9]
-
5% NaHCO₃: If soluble in NaOH, a separate test with 5% sodium bicarbonate is performed. Solubility in this weaker base indicates a more strongly acidic group, such as a carboxylic acid.[8]
-
5% HCl: If insoluble in water and NaOH, the solubility in 5% hydrochloric acid is determined. Solubility in acid indicates a basic functional group, such as an amine.[8][9]
-
-
Organic Solvent Miscibility: The solubility or miscibility of the compound in organic solvents like diethyl ether or hexane is determined by adding the solvent dropwise to a small amount of the compound and observing for the formation of a single phase.[10]
Logical and Pathway Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a novel chemical entity like this compound.
Caption: Workflow for the characterization of this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[11][12] Pyridylboronic acids are important substrates in this reaction.[13][14] The following diagram outlines the generally accepted catalytic cycle.[12]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. davjalandhar.com [davjalandhar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.ws [chem.ws]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (4-Methoxypyridin-2-YL)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound and its derivatives are important intermediates in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and potential binding interactions of the final compounds, making this scaffold attractive for the development of novel therapeutic agents. This guide outlines a reliable two-step synthesis commencing from the commercially available starting material, 4-methoxypyridine.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence involving the initial bromination of 4-methoxypyridine to form the key intermediate, 2-bromo-4-methoxypyridine. This is followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methoxypyridine
This procedure details the regioselective bromination of 4-methoxypyridine at the 2-position via a directed ortho-metalation approach.
Reaction:
Caption: Reaction scheme for the synthesis of 2-Bromo-4-methoxypyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methoxypyridine | 109.13 | 6.90 | 0.70 mL |
| n-Butyllithium (2.34 M in hexanes) | 64.06 | 27.86 | 11.91 mL |
| N,N-Dimethylethanolamine (DMAE) | 89.14 | 13.93 | 1.40 mL |
| 1,2-Dibromo-1,1,2,2-tetrachloroethane | 325.66 | 16.57 | 5.40 g |
| Hexanes | - | - | 10 mL |
| Tetrahydrofuran (THF) | - | - | 5 mL |
| Diethyl ether | - | - | As needed |
| Water | 18.02 | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
-
To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C under a nitrogen atmosphere, add n-butyllithium (11.91 mL, 27.86 mmol, 2.34 M in hexanes).
-
Stir the reaction mixture under nitrogen for 30 minutes.
-
Add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise. The solution will turn orange.
-
Stir the orange solution for one hour and then cool to -78 °C.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water at 0 °C and extract with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation (70 °C, 3 mmHg) to yield 2-bromo-4-methoxypyridine as a yellow oil.
Quantitative Data:
| Product | Yield (%) | Appearance |
| 2-Bromo-4-methoxypyridine | 62 | Yellow oil |
Step 2: Synthesis of this compound
This procedure describes the conversion of 2-bromo-4-methoxypyridine to the target boronic acid via a lithium-halogen exchange followed by reaction with triisopropyl borate. This protocol is adapted from procedures for structurally similar pyridyl boronic acids.
Reaction:
Stability and Storage of (4-Methoxypyridin-2-YL)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Methoxypyridin-2-YL)boronic acid. Drawing from available data on pyridinylboronic acids and general principles of boronic acid chemistry, this document outlines key stability concerns, degradation pathways, and best practices for handling and storage to ensure the integrity of this critical reagent in research and drug development.
Core Concepts in Boronic Acid Stability
Boronic acids are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their utility can be compromised by inherent instability. The stability of a given boronic acid is highly dependent on its structure and the surrounding conditions. For heteroaromatic boronic acids, and particularly 2-pyridinylboronic acids, instability is a significant concern that requires careful management.
The primary degradation pathways for boronic acids are protodeboronation and oxidation.[1][2] Understanding these pathways is crucial for developing appropriate storage and handling protocols.
Degradation Pathways of this compound
Protodeboronation
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] This reaction is often catalyzed by acid or base and is a common side reaction in coupling reactions involving boronic acids. For 2-pyridyl boronic acids, the presence of the basic nitrogen atom can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which can accelerate the rate of protodeboronation through unimolecular fragmentation.[1]
Oxidation
Boronic acids are susceptible to oxidation, which can convert the boronic acid to a hydroxyl group, yielding the corresponding phenol (in this case, 2-hydroxy-4-methoxypyridine) and boric acid.[2] This process can be initiated by atmospheric oxygen and reactive oxygen species, and may be accelerated by factors such as light and the presence of metal catalysts.[3][4] For peptide boronic acid derivatives, oxidative degradation has been identified as a major pathway, often initiated by cleavage of the boronic acid group to yield an alcohol.[3][4][5]
Recommended Storage and Handling
To mitigate degradation and ensure the quality of this compound, specific storage and handling procedures are essential. The following recommendations are compiled from various supplier safety data sheets (SDS) for this compound and its isomers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C for long-term storage. Short-term storage at 2-8°C is also cited. | Low temperatures slow down the rates of chemical degradation reactions, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |
| Moisture | Keep container tightly closed in a dry place. | Boronic acids can be hygroscopic, and moisture can facilitate protodeboronation. |
| Light | Store away from light. | Light can provide the energy to initiate or accelerate oxidative degradation pathways. |
| Purity | ≥95% | High purity minimizes the presence of potential catalysts for degradation. |
Experimental Protocols for Stability Assessment
Due to the lack of published, specific stability-indicating methods for this compound, this section outlines general experimental protocols for conducting forced degradation studies and for the development of analytical methods to monitor its stability.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6][7][8][9]
Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.
General Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid sample and a solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose the solid sample and a solution to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid- and base-stressed samples before analysis.
-
Analysis: Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and detect the parent compound and any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10][11][12][13][14]
Objective: To develop a chromatographic method capable of separating this compound from its process impurities and degradation products.
Method Development Strategy:
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of small molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): A buffered aqueous solution (e.g., phosphate or acetate buffer) to control the pH and improve peak shape. The pH should be chosen to ensure the analyte is in a single ionic form.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Elution Mode: A gradient elution is generally preferred for stability-indicating methods to ensure the elution of both polar and non-polar degradation products within a reasonable run time.
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Optimization: Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve good resolution between the main peak and all degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation of boronic acids.[15][16][17][18][19] ¹¹B NMR is particularly useful as the chemical shift of the boron atom is sensitive to its chemical environment, allowing for the differentiation between the boronic acid and its derivatives, such as boronate esters or degradation products.[15][16] ¹H NMR can also be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.
General Procedure for NMR Monitoring:
-
Prepare a solution of this compound in a suitable deuterated solvent.
-
Acquire an initial ¹H and ¹¹B NMR spectrum (time = 0).
-
Store the NMR tube under the desired stability testing conditions (e.g., at a specific temperature).
-
Acquire subsequent NMR spectra at various time intervals.
-
Integrate the relevant signals to quantify the remaining parent compound and the formation of degradation products over time.
Biological Interactions and Signaling Pathways
While this compound is a valuable building block in medicinal chemistry, specific information regarding its direct involvement in signaling pathways is not well-documented in publicly available literature.[20][21][22][23][24][25][26] However, the boronic acid functional group is known to interact with biological targets, most notably serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[27] This interaction is the basis for the mechanism of action of several FDA-approved boronic acid-containing drugs, such as bortezomib.[24][27]
Given its structure, it is plausible that this compound could be explored as a fragment or building block in the design of inhibitors for various enzymes, where the methoxypyridine moiety could provide specific interactions with the target protein, and the boronic acid would act as the reactive "warhead".
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. While inherently susceptible to protodeboronation and oxidation, proper storage and handling—specifically, low temperature, inert atmosphere, and protection from light and moisture—can significantly preserve its integrity. For rigorous stability assessment, forced degradation studies coupled with the development of a validated stability-indicating HPLC method are recommended. NMR spectroscopy serves as a valuable complementary tool for monitoring degradation kinetics. Although its specific biological roles are not yet fully elucidated, its chemical structure suggests potential for the development of targeted therapeutics, particularly as an inhibitor of serine proteases. This guide provides a foundational framework for researchers and scientists to effectively manage and utilize this important chemical entity.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. (4-Methoxypyridin-3-yl)boronic acid [myskinrecipes.com]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
- 23. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. (4-Methoxypyridin-3-yl)boronic acid hydrochloride [myskinrecipes.com]
- 26. Buy (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid | 1150114-30-9 [smolecule.com]
- 27. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and key intermediates is a cornerstone of successful formulation and process development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-Methoxypyridin-2-YL)boronic acid, a vital building block in contemporary medicinal chemistry. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes known qualitative information and offers insights based on the behavior of structurally analogous boronic acids.
Core Concepts in Boronic Acid Solubility
The solubility of boronic acids is a multifaceted phenomenon governed by the interplay of the boronic acid group's unique chemistry and the overall physicochemical properties of the molecule. The polarity imparted by the methoxy and pyridinyl moieties, combined with the Lewis acidic nature of the boronic acid group, dictates its interaction with various solvents. A critical consideration is the propensity of boronic acids to undergo reversible dehydration to form cyclic boroxines (anhydrides), which can exhibit significantly different solubility profiles from the monomeric acid. This equilibrium can be influenced by the solvent, temperature, and concentration.
Qualitative Solubility Profile
Based on general principles of boronic acid solubility and information on related compounds, a qualitative solubility profile for this compound can be inferred.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The pyridine nitrogen and the methoxy group can form hydrogen bonds with protic solvents. The boronic acid group also contributes to polarity. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. DMSO is often used to prepare stock solutions of boronic acids. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, leading to some degree of solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While capable of some dipole-dipole interactions, these solvents are generally less effective at solvating highly polar molecules. |
| Non-polar | Hexane, Toluene | Very Low | The significant polarity of this compound results in poor interaction with non-polar hydrocarbon solvents. |
Experimental Determination of Solubility
Accurate determination of solubility is paramount for process chemistry and formulation. The following is a generalized experimental protocol for assessing the solubility of a solid compound like this compound.
Materials and Equipment:
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, THF, DCM, hexane)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
Protocol for Equilibrium Solubility Determination:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.
-
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: A flowchart of the experimental procedure for determining compound solubility.
Logical Approach to Solvent Selection
For drug development professionals, the selection of an appropriate solvent system is a critical decision. The following diagram outlines a logical approach to solvent screening for a compound like this compound.
Caption: A decision tree for selecting appropriate solvents based on compound polarity.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly accessible databases, a strong qualitative understanding can be established based on its structural features and the known behavior of similar boronic acids. For definitive quantitative data, the experimental protocol outlined in this guide provides a robust framework for in-house determination. This information is crucial for guiding formulation development, optimizing reaction conditions, and ensuring the successful application of this important chemical intermediate in research and development.
An In-depth Technical Guide to (4-Methoxypyridin-2-YL)boronic acid: A Key Building Block for Pharmaceutical Innovation
(4-Methoxypyridin-2-YL)boronic acid is a crucial heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its utility as a versatile building block, particularly in the synthesis of Janus kinase (JAK) inhibitors, positions it as a molecule of high interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. The compound is typically supplied as a solid with purity levels suitable for research and development purposes. Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 762262-09-9 |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% (typically offered) |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is most commonly achieved through a metal-halogen exchange reaction of a corresponding halopyridine derivative, followed by quenching with a borate ester. A representative experimental protocol starting from 2-bromo-4-methoxypyridine is detailed below. This procedure is based on established methodologies for the synthesis of pyridine boronic acids.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-4-methoxypyridine (1.0 equivalent) dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is then extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask is added the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: The chosen solvent system is added, and the flask is fitted with a condenser.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Heating: The mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl or heteroaryl compound.
An In-depth Technical Guide to the Molecular Structure of (4-Methoxypyridin-2-YL)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyridin-2-YL)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its structural and chemical properties are crucial for its application in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogues to provide a thorough and practical resource.
Molecular Structure and Properties
This compound, with the CAS number 1333505-99-9, is a derivative of pyridine where a boronic acid group is substituted at the 2-position and a methoxy group at the 4-position. The presence of the nitrogen atom in the pyridine ring, the electron-donating methoxy group, and the versatile boronic acid moiety contribute to its unique chemical reactivity.
General Properties
The general chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 1333505-99-9 | [1] |
| Molecular Formula | C₆H₈BNO₃ | [2] |
| Molecular Weight | 152.94 g/mol | [2] |
| Appearance | Expected to be a solid | [3] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts and coupling constants of the pyridine protons would be influenced by the positions of the methoxy and boronic acid groups.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons would be indicative of the substitution pattern.
-
¹¹B NMR: Boron-11 NMR is a key technique for characterizing boronic acids. A signal in the range of 28-30 ppm is typically observed for the trigonal planar boron center of a boronic acid.[5]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methoxy) | 2850-2960 |
| C=N, C=C stretch (pyridine) | 1400-1600 |
| B-O stretch | 1310-1380 |
| C-O stretch (methoxy) | 1000-1300 |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would offer further structural insights.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the lithiation of a suitable halo-substituted precursor followed by reaction with a borate ester. This method is widely used for the preparation of pyridinylboronic acids.
Reaction Scheme:
A plausible synthetic workflow for this compound.
Experimental Procedure:
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Lithiation: The flask is charged with 2-bromo-4-methoxypyridine dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The pH of the combined aqueous layers is adjusted to approximately 7.5 with a base, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization
The synthesized this compound should be characterized using the spectroscopic methods outlined in section 1.2 to confirm its identity and purity.
Applications in Drug Development and Organic Synthesis
Pyridine-containing boronic acids are valuable reagents in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[4] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures.
General scheme of a Suzuki-Miyaura cross-coupling reaction.
The unique electronic properties of the 4-methoxypyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Boronic acids themselves have emerged as a significant class of therapeutic agents, with several approved drugs targeting enzymes through the formation of reversible covalent bonds.[6] The boronic acid functional group can interact with diols, which is a recognition motif present in many biological molecules, including carbohydrates and some amino acid side chains.[7]
Signaling Pathways and Biological Activity
Potential role of inhibitors derived from this compound in the JAK-STAT pathway.
The development of inhibitors based on the this compound scaffold could offer new therapeutic strategies for diseases driven by dysregulated JAK-STAT signaling. Further research is required to explore the specific biological activities of this compound and its derivatives.
Conclusion
This compound is a promising building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide has provided an overview of its molecular structure, properties, and a plausible synthetic methodology. While specific experimental data for this isomer is limited, the information presented, based on closely related compounds, serves as a valuable resource for researchers in the field. Further investigation into the specific properties and biological activities of this compound is warranted to fully realize its potential.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]
- 5. 372963-51-4|(6-Methoxypyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 454372500 [thermofisher.com]
- 7. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-fluoro-3-Methoxypyridin-4-ylboronic acid(1451392-01-0) 13C NMR spectrum [chemicalbook.com]
- 9. (4-Methoxypyridin-3-yl)boronic acid [myskinrecipes.com]
An In-depth Technical Guide to the Safety and Handling of (4-Methoxypyridin-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-2-YL)boronic acid is a heterocyclic organic compound that belongs to the extensive family of boronic acids. These compounds are widely utilized in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many biologically active molecules and functional materials.[3][4] The pyridine moiety in this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1][5] Boronic acids and their derivatives are being explored for a wide range of biological activities, including as enzyme inhibitors.[6][7][8]
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as an irritant.
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram (Anticipated):
-
Exclamation mark (GHS07)
Signal Word (Anticipated):
-
Warning
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes available data for the target compound and data for analogous compounds for reference.
| Property | This compound | 2-Methoxypyridine-4-boronic acid | 4-Methoxyphenylboronic acid |
| CAS Number | 1333505-99-9 | 762262-09-9 | 5720-07-0 |
| Molecular Formula | C6H8BNO3 | C6H8BNO3 | C7H9BO3 |
| Molecular Weight | 152.95 g/mol | 152.94 g/mol | 151.96 g/mol |
| Appearance | Not specified | White to yellow solid | White to off-white solid |
| Melting Point | Not specified | 65-70 °C | 204-208 °C |
| Boiling Point | Not specified | Not available | Not available |
| Solubility | Not specified | Not specified | Not specified |
Safe Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
| Aspect | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
| Storage | Store in a tightly sealed container in a cool, dry place. Some boronic acids are moisture-sensitive and should be stored under an inert atmosphere. |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Wear appropriate personal protective equipment (PPE) .
-
Contain the spill.
-
Clean up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a methoxypyridine boronic acid. This protocol may need to be optimized for this compound and the specific coupling partner.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Role in Drug Discovery
Caption: General scheme for the use of boronic acids in drug discovery.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (4-Methoxypyridin-3-yl)boronic acid hydrochloride [myskinrecipes.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. (4-Methoxypyridin-2-YL)boronic acid is a valuable building block in this context, providing a methoxypyridine moiety that is frequently found in biologically active molecules. The electron-rich nature of the pyridine ring, modified by the methoxy group, influences its reactivity and makes the optimization of coupling conditions crucial for achieving high yields and purity.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed protocols, reaction conditions, and a summary of expected outcomes based on analogous pyridylboronic acid couplings.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][4]
The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 2-pyridylboronic acids and can be adapted for this compound.[5][6] Optimization of specific parameters may be necessary for different substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Reagent Addition: Add the base (2.0-3.0 equiv) and the solvent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These serve as a starting point for optimizing reactions with this compound.
Table 1: Recommended Catalysts, Bases, and Solvents
| Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | - | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80 - 110 |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp. - 100 |
| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald Ligands | K₂CO₃, CsF | Toluene, Acetonitrile, Water mixtures | 60 - 100 |
| PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 120 |
Table 2: Substrate Scope and Expected Yields (based on analogous 2-pyridylboronic acids)
| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methoxypyridine | 70-90 | Electron-rich aryl bromides generally couple well. |
| 4-Bromobenzonitrile | 4-(4-Methoxypyridin-2-yl)benzonitrile | 60-85 | Electron-poor aryl bromides are also effective coupling partners. |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-(3,5-Bis(trifluoromethyl)phenyl)-4-methoxypyridine | 75-85 | Sterically hindered and electron-deficient substrates can provide good yields with appropriate ligand choice.[5] |
| 4-Chloro-n-butylbenzene | 2-(4-n-Butylphenyl)-4-methoxypyridine | 70-80 | Aryl chlorides may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[5] |
| 3-Chloropyridine | 4-Methoxy-2,3'-bipyridine | 80-95 | Heteroaryl halides are generally good substrates.[5] |
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl and heteroaryl compounds via the Suzuki-Miyaura coupling. By selecting the appropriate palladium catalyst, base, and solvent system, high yields of the desired coupled products can be achieved. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns. As with any chemical reaction, careful optimization for each specific substrate combination is recommended to achieve the best results.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Methoxypyridin-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (4-Methoxypyridin-2-YL)boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For drug development professionals, this reaction is instrumental in synthesizing complex molecular scaffolds. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its cross-coupling with aryl halides provides a direct route to substituted 2-arylpyridines, a motif present in numerous biologically active molecules. A significant application of this chemistry is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical communication route for cells, and its dysregulation is implicated in these conditions.
The JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from outside the cell to the nucleus, leading to changes in gene expression.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3] Upon cytokine binding, the receptor activates the associated JAKs, which then phosphorylate the STAT proteins.[3] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in inflammation, immunity, and cell proliferation.[1][2][3]
In various autoimmune diseases and cancers, the JAK-STAT pathway is constitutively active, leading to pathological gene expression. JAK inhibitors are small molecules designed to block the activity of one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade and reducing the inflammatory response or cell proliferation.[4] The synthesis of many of these inhibitors relies on the formation of a key biaryl bond, often achieved through a palladium-catalyzed cross-coupling reaction.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Palladium Catalysts for the Cross-Coupling of this compound
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the Suzuki-Miyaura cross-coupling of this compound. Several catalysts have been shown to be effective for the coupling of pyridylboronic acids.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Na₂CO₃, K₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 110 | 1 - 5 | [1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene | 80 - 100 | 1 - 5 | [5] |
| Pd₂(dba)₃ | Various phosphines (e.g., SPhos, XPhos) | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp - 100 | 1 - 3 | [6] |
| Pd(OAc)₂ | Triphenylphosphine | Na₂CO₃ | n-Propanol/Water | Reflux | 0.5 - 2 | [7] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using Pd(PPh₃)₂Cl₂ in 1,4-Dioxane
This protocol is adapted from a general procedure for the cross-coupling of pyridylboronic acids.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv).
-
Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Add the degassed 1 M aqueous Na₂CO₃ solution (3.0 equiv).
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Using Pd(dppf)Cl₂ in Dioxane
This protocol is suitable for a range of hetero(aryl) boronic acids and may offer improved yields for certain substrates.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium triphosphate (Na₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (optional, can be beneficial for boronic esters)[5]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₃PO₄ (3.0 equiv).
-
Add degassed 1,4-dioxane. If starting with a boronic ester, the addition of 20% water may be beneficial.[5]
-
Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids, which can be considered representative for this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (3) | 1,4-Dioxane | 8 | 85 | [1] |
| 3-Bromoquinoline | 2-Methoxy-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (3) | 1,4-Dioxane | 8 | 78 | [1] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | K₃PO₄ (3) | 1,4-Dioxane | 12 | 74 | [8] |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 (4.5) | KF (3) | 1,4-Dioxane | 12 | 73 | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 12 | 89 | [5] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of 2-arylpyridines, which are key intermediates in the development of pharmaceuticals, including JAK inhibitors. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and purity. The protocols provided herein offer a solid starting point for researchers in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of (4-Methoxypyridin-2-YL)boronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the creation of novel organic materials. This compound is a valuable reagent in these applications due to the prevalence of the 4-methoxypyridine moiety in biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This document outlines optimized reaction conditions, including catalyst systems, bases, and solvents, to achieve high yields and purity in the coupling of this compound with a range of coupling partners.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | K₃PO₄ (3) | Dioxane | 100 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 16 | 78 |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 92 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 75 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH | 110 | 24 | 65 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | RuPhos (6) | CsF (3) | Toluene | 120 | 36 | 58 |
| 3 | 2-Chloropyridine | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DME/H₂O (4:1) | 100 | 24 | 72 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Coupling with 4-Bromoanisole
Materials:
-
This compound (184 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Pd₂(dba)₃ (13.7 mg, 0.015 mmol)
-
Tri(tert-butyl)phosphine (6.1 mg, 0.03 mmol)
-
Potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, combine this compound, 4-bromoanisole, Pd₂(dba)₃, tri(tert-butyl)phosphine, and K₃PO₄ in a sealed tube.
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over MgSO₄.
-
Concentrate the solution in vacuo and purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)-4-methoxypyridine.
Mandatory Visualizations
Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-2-YL)boronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its utility is most prominently demonstrated in the construction of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such compounds, with a focus on inhibitors of the Janus kinase (JAK) family.
Key Applications
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide. This synthetic strategy is instrumental in the assembly of the core scaffolds of numerous kinase inhibitors.
Specifically, the 4-methoxypyridinyl moiety is a common feature in a variety of potent and selective JAK inhibitors. These inhibitors target the JAK-STAT signaling pathway, which plays a crucial role in the immune system.
Data Presentation: Representative Kinase Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several representative JAK inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the types of potent kinase inhibitors that can be accessed using this or structurally similar building blocks.
Table 1: IC50 Values of Selected JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | - | [1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
| Upadacitinib | 43 | 200 | >1000 | - | [1] |
| Filgotinib | 10 | 28 | 810 | 116 | [1][3] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [3] |
Table 2: IC50 Values of Additional Kinase Inhibitors
| Compound | Kinase Target | IC50 (nM) | Reference |
| Ritlecitinib | JAK3 | 33.1 | [3] |
| Oclacitinib | JAK1 | 10 | [3] |
| Pacritinib | JAK2 | 23 | [1] |
| Momelotinib | JAK1/JAK2 | 11/18 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes a general method for the synthesis of the pinacol ester of this compound, which is often more stable and easier to handle than the free boronic acid.
Materials:
-
2-Bromo-4-methoxypyridine
-
Bis(pinacolato)diboron (B2pin2)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl2·CH2Cl2 (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common core for kinase inhibitors.
Materials:
-
This compound or its pinacol ester (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., 2-amino-4-chloropyrimidine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.[6]
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[7][8] Its dysregulation is implicated in various diseases. The following diagram illustrates the canonical JAK-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Methoxypyridin-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] (4-Methoxypyridin-2-yl)boronic acid is a valuable building block in this context, providing a methoxypyridine moiety that is a common feature in many biologically active compounds. This reagent is notably used in the synthesis of Janus kinase (JAK) inhibitors, highlighting its importance in medicinal chemistry and drug development.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound and its isomers in the synthesis of biaryl compounds. It should be noted that pyridinylboronic acids, particularly 2-substituted derivatives, can present challenges such as instability and a tendency to undergo protodeboronation.[4] The protocols provided are based on established methods for related methoxypyridine boronic acids and are designed to provide a robust starting point for reaction optimization.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (Ar¹-X) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the biaryl product (Ar¹-Ar²) and regenerates the palladium(0) catalyst, which re-enters the catalytic cycle.
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Experimental Protocols
The following protocols are adapted from methodologies reported for the synthesis and use of closely related methoxypyridinylboronic acids.[5] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: Synthesis of a Representative Methoxypyridinylboronic Acid (5-Bromo-2-methoxypyridin-4-ylboronic acid)
This protocol describes the synthesis of a related isomer, which can be adapted for other methoxypyridine systems. The synthesis involves a directed ortho-metalation approach.
Materials:
-
5-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in heptane/THF/ethylbenzene)
-
Triisopropyl borate (TIPB)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr) for acidification
-
Deionized water
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (3.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (4.1 eq) dropwise to the mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous layer to approximately 10 with a suitable base (e.g., 5% NaOH) and wash with diethyl ether to remove unreacted starting material.
-
Acidify the aqueous layer to pH 4 with aqueous HBr or HCl to precipitate the boronic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of a methoxypyridinylboronic acid with a heteroaryl halide.
Materials:
-
Methoxypyridinylboronic acid (e.g., this compound) (1.0 - 1.5 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF), potentially with a small amount of water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stirring bar
-
Heating source (e.g., oil bath or microwave reactor)
Procedure:
-
In a reaction vessel, combine the methoxypyridinylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.
Data Presentation
The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between a representative pyridinylboronic acid (6-chloro-2-methoxypyridin-3-ylboronic acid) and various heteroaryl halides, as reported by Çetinkaya et al.[5] These results can serve as a reference for the expected reactivity and yields when using this compound.
Table 1: Suzuki-Miyaura Coupling of 6-chloro-2-methoxypyridin-3-ylboronic acid with Various Heteroaryl Halides [5]
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-chloro-5-trifluoromethylpyrimidine | 3-(5-(trifluoromethyl)pyrimidin-2-yl)-6-chloro-2-methoxypyridine | 72 |
| 2 | 2,6-dichloropyrimidine | 3-(6-chloropyrimidin-2-yl)-6-chloro-2-methoxypyridine | 71 |
| 3 | 2-bromo-5-methylpyridine | 3-(5-methylpyridin-2-yl)-6-chloro-2-methoxypyridine | 65 |
Reaction Conditions: Heteroaryl halide (1.0 eq), 6-chloro-2-methoxypyridin-3-ylboronic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (cat.), Na₂CO₃ (2.0 eq), 1,4-dioxane, 95 °C.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A flowchart of the general experimental procedure for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of the 2-pyridyl moiety is of particular interest in medicinal chemistry and materials science due to its prevalence in pharmaceuticals, natural products, and functional materials. However, the Suzuki coupling of 2-pyridylboronic acids presents unique challenges, primarily due to the instability of the boronic acid, which is prone to protodeboronation, and its generally poor reactivity.[1][2][3] This application note provides a detailed protocol and optimized conditions to address these challenges and facilitate the successful Suzuki coupling of 2-pyridylboronic acids with various aryl and heteroaryl halides.
Challenges in Suzuki Coupling with 2-Pyridylboronic Acids
Several factors contribute to the difficulty of employing 2-pyridylboronic acids in Suzuki couplings:
-
Protodeboronation: The 2-pyridylboron bond is highly susceptible to cleavage by acidic protons, leading to the decomposition of the boronic acid and reduced yields.[3][4]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids undergo transmetalation with the palladium catalyst at a relatively slow rate.[4]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[5]
To overcome these obstacles, various strategies have been developed, including the use of more stable 2-pyridylboron reagents and the optimization of catalyst systems and reaction conditions.
Optimized Reaction Components and Conditions
The successful Suzuki coupling of 2-pyridylboronic acids hinges on the careful selection of the boronic acid derivative, catalyst, ligand, base, and solvent. Below is a summary of commonly employed and effective components.
Table 1: Recommended Components for Suzuki Coupling of 2-Pyridylboronic Acids
| Component | Recommended Reagents/Conditions | Key Considerations |
| Boronic Acid Derivative | 2-Pyridylboronic acid, Lithium triisopropyl 2-pyridylboronate, 2-Pyridyl N-methyliminodiacetic acid (MIDA) boronate[4][6] | MIDA boronates and triisopropylboronates offer enhanced stability against protodeboronation.[4][6] |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))[4][7] | Pd₂(dba)₃ is often used with phosphine ligands, while Pd(dppf)Cl₂ is a pre-formed catalyst complex.[4][7] |
| Ligand | Diaryl or dialkyl phosphine oxides, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[4][6] | Bulky and electron-rich phosphine ligands can enhance catalyst activity and stability.[5] |
| Base | KF (Potassium Fluoride), K₃PO₄ (Potassium Phosphate), Na₂CO₃ (Sodium Carbonate)[4][6] | The choice of base can significantly impact the reaction outcome. KF is often effective with triisopropylboronates.[4] |
| Solvent | Dioxane, Tetrahydrofuran (THF), Toluene/Ethanol/Water mixtures[4][8][9] | Anhydrous solvents are generally preferred to minimize protodeboronation. The addition of water can be beneficial in some cases.[7][10] |
| Temperature | 65 - 110 °C[7] | The optimal temperature depends on the reactivity of the coupling partners and the catalyst system. |
Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide with a 2-Pyridylboronic Acid Derivative
This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with a 2-pyridylboronic acid derivative. Optimization of the reaction parameters may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Pyridylboronic acid derivative (e.g., Lithium triisopropyl 2-pyridylboronate) (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., a diaryl or dialkyl phosphine oxide) (3-6 mol%)
-
Base (e.g., KF) (3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), the 2-pyridylboronic acid derivative (1.5 equiv), and the base (3.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the active catalyst by mixing the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous solvent to the reaction vessel containing the substrates and base, followed by the addition of the prepared catalyst solution.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of 2-pyridylboronic acids.
Caption: General workflow for the Suzuki coupling protocol.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Summary of Representative Suzuki Couplings with 2-Pyridylboronic Acid Derivatives
The following table summarizes reaction conditions and yields for the Suzuki coupling of various 2-pyridylboron reagents with different aryl and heteroaryl halides, as reported in the literature.
Table 2: Selected Examples of Suzuki Coupling with 2-Pyridylboron Reagents
| Entry | Aryl/Heteroaryl Halide | 2-Pyridylboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 3% Diaryl phosphine oxide ligand | KF | Dioxane | 100 | 74 | [4] |
| 2 | 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 3% Diaryl phosphine oxide ligand | KF | Dioxane | 100 | 82 | [4] |
| 3 | 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 3% Dialkyl phosphine oxide ligand | KF | Dioxane | 110 | 76 | [4] |
| 4 | 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 3% Dialkyl phosphine oxide ligand | KF | Dioxane | 110 | 91 | [4] |
| 5 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 86 | [8] |
| 6 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | 100 | 82 | [7] |
| 7 | Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 75 | [7] |
| 8 | Activated aryl chloride | 2-Pyridyl MIDA boronate | 5 mol% XphosPdcycle / 50 mol% Cu(OAc)₂ | K₃PO₄ | DMF | 100 | - | [6] |
Conclusion
The Suzuki coupling of 2-pyridylboronic acids, while challenging, can be achieved with high efficiency through the use of stabilized boronic acid derivatives and carefully optimized reaction conditions. The protocols and data presented in this application note provide a robust starting point for researchers in synthetic and medicinal chemistry to successfully incorporate the valuable 2-pyridyl motif into their target molecules. Further optimization for specific substrates may be required to achieve maximal yields.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Methoxypyridin-2-YL)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxypyridin-2-YL)boronic acid is a versatile building block with emerging applications in materials science, extending beyond its traditional use in pharmaceutical synthesis. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing pyridine ring, make it a valuable precursor for a range of advanced materials. These materials find use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), as well as in the development of novel polymers and catalytic systems.
This document provides detailed application notes and experimental protocols for the use of this compound in materials science research and development.
Application Note 1: Synthesis of Bipolar Host Materials for High-Efficiency Organic Light-Emitting Diodes (OLEDs)
The pyridine moiety within this compound can enhance electron transport properties in organic semiconducting materials.[1][2] This makes it an excellent candidate for the synthesis of bipolar host materials for OLEDs, which require balanced electron and hole transport for efficient recombination and light emission.[1] By incorporating this boronic acid derivative into a larger conjugated system via Suzuki-Miyaura cross-coupling, materials with tunable electronic properties can be achieved.[1][3]
The methoxy group provides additional electronic modulation and can improve the solubility of the resulting material, aiding in device fabrication. The nitrogen atom in the pyridine ring can also coordinate with metal ions, offering potential for creating phosphorescent emitters.
Logical Workflow for OLED Material Synthesis
Caption: Workflow for synthesizing and testing an OLED host material.
Experimental Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a model bipolar host material, 2,7-bis(4-methoxypyridin-2-yl)-9,9-diphenylfluorene , for use in OLEDs.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 1333505-99-9 | Various | >97% |
| 9,9-diphenyl-2,7-dibromofluorene | 28109-58-2 | Various | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Various | >98% |
| Triphenylphosphine (PPh₃) | 603-35-0 | Various | >99% |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Various | >99% |
| Toluene | 108-88-3 | Various | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Various | Anhydrous |
| Deionized water | - | - | - |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | Various | Anhydrous |
Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask, add 9,9-diphenyl-2,7-dibromofluorene (1.0 mmol, 498 mg), this compound (2.5 mmol, 382 mg), and potassium carbonate (4.0 mmol, 552 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
-
The flask is sealed with a rubber septum, evacuated, and backfilled with argon three times.
-
-
Solvent Addition and Reaction:
-
Add degassed toluene (30 mL) and deionized water (10 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine (2 x 20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated.
-
The resulting solid is further purified by recrystallization from a mixture of dichloromethane and methanol to yield the final product as a white solid.
-
Expected Yield and Characterization
| Product | Molecular Weight | Typical Yield | Melting Point |
| 2,7-bis(4-methoxypyridin-2-yl)-9,9-diphenylfluorene | 552.67 g/mol | 75-85% | >200 °C |
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 2: Development of Functional Polymers for Sensory Applications
Boronic acids are known to interact with diols, making them suitable for the development of sensors for saccharides and other diol-containing molecules.[4] Polymers functionalized with this compound can be designed to exhibit changes in their optical or electronic properties upon binding to a target analyte. The pyridine and methoxy groups can be used to tune the polymer's solubility and electronic characteristics.
Sensing Mechanism Pathway
Caption: Pathway for diol sensing using a functional polymer.
Experimental Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polymerization
This protocol outlines the synthesis of a conjugated polymer incorporating this compound for potential use in sensory applications.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 1333505-99-9 | Various | >97% |
| 2,7-Dibromo-9,9-dioctylfluorene | 164332-65-2 | Various | >98% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Various | >97% |
| Tri(o-tolyl)phosphine | 6163-58-2 | Various | >98% |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | Various | >99% |
| Toluene | 108-88-3 | Various | Anhydrous |
| Deionized water | - | - | - |
Procedure
-
Monomer Preparation:
-
Ensure all monomers are of high purity. Recrystallize if necessary.
-
-
Polymerization Reaction:
-
In a Schlenk tube, dissolve this compound (1.0 mmol, 153 mg) and 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol, 548 mg) in anhydrous toluene (20 mL).
-
Add a 2M aqueous solution of sodium carbonate (4 mL).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg) in anhydrous toluene (5 mL) and bubble with argon.
-
Inject the catalyst solution into the monomer mixture.
-
Heat the reaction to 90 °C and stir under argon for 48 hours.
-
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into vigorously stirring methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of THF and reprecipitate into methanol. Repeat this process twice.
-
Dry the final polymer under vacuum at 40 °C for 24 hours.
-
Polymer Characterization Data
| Property | Method | Expected Value |
| Number Average Mol. Wt. (Mn) | GPC | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |
| UV-Vis Absorption (λₘₐₓ) | Spectroscopy | 380 - 420 nm (in solution) |
| Photoluminescence (λₑₘ) | Spectroscopy | 450 - 500 nm (in solution) |
Application Note 3: Ligands for Homogeneous Catalysis
The pyridine nitrogen in this compound and its derivatives can act as a ligand for transition metals, such as palladium.[2] This allows for the design of catalysts where the ligand framework can be systematically modified. The boronic acid functionality can be used to anchor the ligand to a support or to introduce additional functional groups.
Catalyst Formation and Application
Caption: Formation of a palladium catalyst and its use in cross-coupling.
While a detailed protocol for catalyst synthesis is highly specific to the target complex, the general approach involves reacting a derivative of this compound (where the boronic acid may be protected or reacted) with a suitable palladium precursor in an appropriate solvent. The resulting complex can then be isolated and tested for its catalytic activity in various cross-coupling reactions. The electronic nature of the methoxy and pyridine groups can influence the catalytic activity and stability of the palladium center.
References
Application Notes and Protocols for the Scale-Up Synthesis of (4-Methoxypyridin-2-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyridin-2-YL)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The increasing demand for this intermediate necessitates robust and scalable synthetic routes to ensure a reliable supply for drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a practical and efficient multi-kilogram scale process. The outlined procedure involves the synthesis of the key intermediate, 2-bromo-4-methoxypyridine, followed by a lithiation-borylation reaction to yield the desired product. Furthermore, a scalable purification protocol and a representative application in a Suzuki-Miyaura coupling are described.
Introduction
Pyridylboronic acids are a class of reagents that have seen a surge in use due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. Specifically, this compound serves as a crucial fragment in the synthesis of various biologically active molecules. The scale-up of its synthesis, however, presents challenges including handling of organometallic intermediates at low temperatures and ensuring product purity on a large scale. The protocols herein are designed to address these challenges, providing a clear pathway for producing this reagent in significant quantities with high purity.
Data Presentation
Table 1: Summary of Key Process Parameters and Expected Outcomes for Scale-Up Synthesis
| Parameter | Stage 1: Synthesis of 2-bromo-4-methoxypyridine | Stage 2: Synthesis of this compound | Stage 3: Purification |
| Starting Material | 2-Amino-4-methoxypyridine | 2-bromo-4-methoxypyridine | Crude this compound |
| Key Reagents | HBr, NaNO₂, CuBr | n-BuLi, Triisopropyl borate | Isopropanol, Heptane |
| Solvent(s) | Water | Tetrahydrofuran (THF) | Isopropanol, Heptane |
| Reaction Temperature | -5 to 0 °C | -78 °C | 60 °C to 0 °C |
| Typical Scale | 5.0 kg | 5.8 kg | >6.0 kg |
| Reaction Time | 3-4 hours | 3-5 hours | 4-6 hours |
| Typical Yield | 85-95% | 70-80% | 90-95% (recovery) |
| Product Purity (by HPLC) | >98% | >95% (crude) | >99.5% |
| Product Form | Off-white to pale yellow solid | Brown oily residue (crude) | White crystalline solid |
Experimental Protocols
Stage 1: Scale-Up Synthesis of 2-bromo-4-methoxypyridine
This protocol is adapted from established Sandmeyer reaction procedures, optimized for a larger scale.[1]
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (-10 °C to 150 °C), and nitrogen inlet/outlet.
-
50 L jacketed addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-methoxypyridine | 124.14 | 5.00 kg | 40.27 |
| 48% Hydrobromic acid (HBr) | 80.91 | 33.0 L | ~294 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.92 kg | 42.31 |
| Copper(I) Bromide (CuBr) | 143.45 | 0.58 kg | 4.04 |
| 5 M Sodium Hydroxide (NaOH) | 40.00 | As needed for pH adjustment | - |
| Dichloromethane (DCM) | 84.93 | 3 x 20 L (for extraction) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 2.0 kg | - |
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charge HBr: Charge the 48% hydrobromic acid (33.0 L) to the reactor and cool the jacket to -5 °C.
-
Charge Starting Material: Slowly add 2-amino-4-methoxypyridine (5.00 kg) to the cold HBr with stirring, maintaining the internal temperature below 5 °C.
-
Diazotization: In a separate vessel, dissolve sodium nitrite (2.92 kg) in deionized water (7.0 L) and cool the solution to 0-5 °C. Add this solution dropwise to the reactor via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 0 °C.
-
Copper(I) Bromide Addition: In a separate container, dissolve copper(I) bromide (0.58 kg) in 48% HBr (3.0 L). Add this solution to the reactor over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Gas evolution (N₂) will be observed.
-
Work-up: Cool the reaction mixture to 10 °C. Carefully basify the mixture to pH 8-9 by the slow addition of 5 M NaOH solution, keeping the temperature below 20 °C.
-
Extraction: Transfer the mixture to a suitable extraction vessel and extract with dichloromethane (3 x 20 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (2.0 kg). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 2-bromo-4-methoxypyridine as an off-white to pale yellow solid.
Stage 2: Scale-Up Synthesis of this compound via Lithiation-Borylation
This protocol is based on standard lithiation-borylation procedures for preparing pyridylboronic acids.[2]
Materials and Equipment:
-
100 L cryogenic reactor with overhead stirring, temperature control (-100 °C to 50 °C), and nitrogen inlet/outlet.
-
50 L jacketed addition funnel.
-
Quenching vessel (150 L).
-
Centrifuge or filtration unit.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-4-methoxypyridine | 188.02 | 5.80 kg | 30.85 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 L | - |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 13.6 L | 34.0 |
| Triisopropyl borate | 188.07 | 6.40 kg | 34.02 |
| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed for pH adjustment | - |
| Ethyl Acetate | 88.11 | 2 x 30 L (for extraction) | - |
| Heptane | 100.21 | As needed for crystallization | - |
Procedure:
-
Reactor Setup: Ensure the 100 L cryogenic reactor is scrupulously clean, dry, and under a positive pressure of nitrogen.
-
Charge Starting Material: Dissolve 2-bromo-4-methoxypyridine (5.80 kg) in anhydrous THF (60 L) and charge the solution to the reactor.
-
Cooling: Cool the reactor contents to -78 °C.
-
Lithiation: Add n-butyllithium (13.6 L of 2.5 M solution) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature at or below -70 °C. Stir for an additional 30 minutes at -78 °C after the addition is complete.
-
Borylation: Add triisopropyl borate (6.40 kg) dropwise over 1.5 hours, keeping the internal temperature below -70 °C. After addition, allow the mixture to stir at -78 °C for 1 hour.
-
Quench: Slowly warm the reaction mixture to -20 °C. In a separate vessel, prepare a solution of 2 M HCl (approx. 40 L). Transfer the reaction mixture slowly into the cold acid solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10 °C.
-
pH Adjustment and Phase Separation: Adjust the pH of the aqueous layer to ~7 with a suitable base if necessary. Allow the layers to separate and collect the aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 L).
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a brown oily residue.
Stage 3: Large-Scale Purification by Recrystallization
Arylboronic acids are often purified by recrystallization on a large scale.
Materials and Equipment:
-
100 L jacketed crystallization vessel with overhead stirring.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Dissolution: Transfer the crude boronic acid to the crystallization vessel. Add a minimal amount of hot isopropanol (e.g., 15-20 L) and heat to 60-70 °C with stirring until all solids dissolve.
-
Anti-Solvent Addition: Slowly add heptane (e.g., 40-50 L) as an anti-solvent while maintaining the temperature.
-
Crystallization: Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Isolation: Isolate the white crystalline solid by filtration.
-
Washing: Wash the filter cake with cold heptane (2 x 10 L).
-
Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.
Mandatory Visualization
Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Application: Suzuki-Miyaura Coupling Logical Pathway
Caption: Logical pathway of a typical Suzuki-Miyaura coupling using the synthesized boronic acid.
References
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of 2-Pyridylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of 2-pyridylboronic acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with 2-pyridylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] This reaction is particularly problematic for 2-pyridylboronic acids due to the basic nitrogen atom in the pyridine ring.[1] Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate which is highly susceptible to rapid protodeboronation, leading to low yields in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5][6]
Q2: What are the main factors that influence the rate of protodeboronation of 2-pyridylboronic acids?
A2: The primary factor is the reaction pH . 2-Pyridylboronic acids exhibit a dramatic increase in protodeboronation rate at neutral pH (around 7).[2][3][4][5][6] The reaction is significantly slower in both acidic and basic conditions because these conditions shift the equilibrium away from the highly reactive zwitterionic species.[1] Other factors include temperature , with higher temperatures generally increasing the rate of decomposition, and the presence of certain metal additives like copper or zinc salts, which can either accelerate or attenuate the reaction depending on the specific heteroaromatic boronic acid.[2][3][4][5][6]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction with a 2-pyridylboronic acid?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of protecting groups: Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate, is a highly effective strategy.[1][7] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1]
-
Reaction condition optimization: Carefully controlling the pH to be either acidic or basic can significantly reduce the rate of protodeboronation.[1] Additionally, using highly active catalyst systems can promote the desired cross-coupling reaction to outcompete the decomposition pathway.[8]
-
Anhydrous conditions: Performing the reaction under anhydrous conditions can also suppress protodeboronation.[9]
Q4: What are MIDA boronates and how do they prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline derivatives of boronic acids.[10][11][12] The MIDA ligand forms a protective cage around the boron atom, rendering it less susceptible to protodeboronation.[7] Under specific basic and aqueous conditions used in cross-coupling reactions, the MIDA group is slowly hydrolyzed to release the active boronic acid in situ.[13] This "slow-release" mechanism maintains a very low concentration of the unstable boronic acid at any given time, thus favoring the desired cross-coupling reaction over the protodeboronation side reaction.[1][13] 2-Pyridyl MIDA boronate is notably air-stable and can be isolated in pure form.[10][13]
Q5: Are organotrifluoroborates also a good alternative to 2-pyridylboronic acids?
A5: Yes, potassium organotrifluoroborate salts are another class of stable boronic acid derivatives that can be used to suppress protodeboronation.[1] They are typically crystalline solids that are easier to handle than the corresponding boronic acids.[14][15] Similar to MIDA boronates, they are considered a "slow-release" form of the boronic acid in Suzuki-Miyaura coupling reactions.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to no yield of desired cross-coupled product; starting material consumed. | Significant protodeboronation of the 2-pyridylboronic acid. | 1. Switch to a stable boronic acid derivative: Synthesize and use the corresponding 2-pyridyl MIDA boronate or organotrifluoroborate. 2. Optimize reaction pH: Avoid neutral pH. Use a strong base (e.g., K₃PO₄, Cs₂CO₃) or acidic conditions if compatible with your substrates. 3. Use a highly active catalyst system: Employ a modern palladium catalyst system (e.g., with Buchwald-type ligands like SPhos) to accelerate the cross-coupling.[9] 4. Lower the reaction temperature: If possible, run the reaction at a lower temperature to decrease the rate of decomposition. |
| Inconsistent yields between batches. | Variable purity or stability of the 2-pyridylboronic acid. Commercial 2-pyridylboronic acid can be unstable. | 1. Use freshly prepared or recently purchased 2-pyridylboronic acid. 2. Convert the boronic acid to a more stable MIDA boronate or organotrifluoroborate immediately after synthesis. These derivatives are generally bench-stable.[10][11][13] |
| Formation of pyridine as a major byproduct. | This is the direct product of protodeboronation of the 2-pyridylboronic acid. | This confirms that protodeboronation is the primary issue. Implement the solutions for "Low to no yield" to minimize this side reaction. |
| Reaction works with other arylboronic acids but fails with 2-pyridylboronic acid. | The reaction conditions are not optimized to prevent the rapid protodeboronation specific to 2-pyridylboronic acid. | Standard Suzuki-Miyaura conditions are often not suitable for unstable heteroarylboronic acids.[8] Adopt a protocol specifically designed for challenging 2-pyridyl couplings, which often involves the use of MIDA boronates or specialized catalyst systems.[8][13] |
Quantitative Data: pH-Rate Profile of 2-Pyridylboronic Acid Protodeboronation
The following table summarizes the effect of pH on the rate of protodeboronation of 2-pyridylboronic acid. The data highlights the dramatic increase in reaction rate at neutral pH.
| pH | Half-life (t₀.₅) at 70 °C |
| 1 | > 1 week |
| 4 | ~ 2 hours |
| 7 | ~ 25-50 seconds[2][3][4][5][6] |
| 10 | ~ 30 minutes |
| 12 | > 1 week[2][3][4][5][6] |
Data is approximated from published pH-rate profiles.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from a general method for the cross-coupling of 2-pyridyl MIDA boronates.[13]
Materials:
-
2-Pyridyl MIDA boronate
-
Aryl chloride
-
Xphos Pd G2 precatalyst
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To an oven-dried vial, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Xphos Pd G2 (5 mol %), Cu(OAc)₂ (50 mol %), and K₃PO₄ (5.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (to a concentration of 0.125 M with respect to the aryl chloride) and DIPEA (1.0 equiv).
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of 2-Pyridyl MIDA Boronate
This protocol is a general method for the synthesis of 2-heterocyclic MIDA boronates from the corresponding 2-bromopyridine.[10]
Materials:
-
2-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Potassium phosphate (K₃PO₄)
Procedure:
-
To a stirred solution of 2-bromopyridine (1.15 equiv) and triisopropyl borate (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.06 equiv) dropwise.
-
Allow the resulting solution to warm to room temperature.
-
In a separate flask, prepare a solution of MIDA (2.0 equiv) in anhydrous DMSO.
-
Add the solution of the in situ formed borate ester to the MIDA solution at 115 °C over one hour.
-
Cool the reaction mixture to room temperature and filter.
-
To the filtrate, add solid K₃PO₄ and concentrate under reduced pressure.
-
The resulting residue can be purified by precipitation from a mixture of acetonitrile, dichloromethane, and diethyl ether to afford the 2-pyridyl MIDA boronate.
Protocol 3: Synthesis of Potassium Phenyltrifluoroborate
This is a general procedure for the synthesis of organotrifluoroborates from boronic acids.[15]
Materials:
-
Phenylboronic acid (as an example)
-
Methanol
-
Saturated aqueous potassium hydrogen fluoride (KHF₂) solution
Procedure:
-
Dissolve phenylboronic acid (1.0 equiv) in methanol.
-
Slowly add a saturated aqueous solution of KHF₂ (approx. 3.3 equiv) with vigorous stirring.
-
After stirring for 15 minutes, the precipitated product is collected by filtration.
-
Wash the solid with cold methanol.
-
The product can be further purified by recrystallization from acetonitrile to yield pure potassium phenyltrifluoroborate.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-吡啶基硼酸甲基亚氨基二乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Mild and simple method for making MIDA boronates [morressier.com]
- 13. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Suzuki Coupling with (4-Methoxypyridin-2-YL)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (4-Methoxypyridin-2-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?
Low or no yield is a common issue when working with 2-pyridylboronic acids. The primary culprit is often the instability of the boronic acid itself. 2-Pyridylboronic acids, particularly electron-rich ones like the 4-methoxy substituted version, are highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This decomposition can occur before or during the reaction, effectively removing the boronic acid from the catalytic cycle.
Q2: My reaction was working well, but now it's irreproducible. What could be the cause?
Inconsistent results are frequently linked to the quality and handling of the this compound. These compounds can be unstable and may decompose upon storage.[4] It is advisable to use freshly purchased boronic acid or to verify the quality of older batches. One user on a chemistry forum noted that a bottle of 2-pyridine pinacol boronate had completely decomposed before it even arrived.[4] Additionally, variations in solvent quality, particularly the presence of oxygen or water, can affect the catalyst's activity and lead to inconsistent outcomes.[4]
Q3: I am seeing a significant amount of 4-methoxypyridine as a byproduct. What is happening?
The formation of 4-methoxypyridine is a direct result of protodeboronation of your starting material, this compound.[1][2] This undesired side reaction is often catalyzed by acidic or basic conditions and can be exacerbated by prolonged reaction times or high temperatures.[2] The mechanism for 2-pyridylboronic acids can be intramolecularly catalyzed, making them particularly prone to this decomposition pathway.[4]
Q4: Are there more stable alternatives to this compound?
Yes, several strategies exist to overcome the instability of 2-pyridylboronic acids. One effective approach is to use more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[5][6][7] These derivatives are often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[7] Using boronate esters, like the pinacol ester, can also offer improved stability compared to the free boronic acid.[4]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
If you are experiencing low yields or a complete lack of product formation, consider the following troubleshooting steps.
Caption: A stepwise guide to troubleshooting low yields.
-
Assess the Boronic Acid:
-
Freshness: Use a fresh bottle of this compound or its ester.
-
Stable Derivatives: If instability is suspected, switch to a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt.[5][6][7] These are known to be more robust and can provide a slow release of the boronic acid, improving yields.
-
-
Catalyst and Ligand Selection:
-
Modern Ligands: Employ modern dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands can promote the reaction at lower temperatures, which helps to minimize the competing protodeboronation.[4]
-
Palladium Source: While Pd(dppf)Cl₂ is common, its performance can be inconsistent.[4][8] Consider screening other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand.
-
-
Base Selection:
-
Milder Bases: Start with milder bases like NaHCO₃ or K₂CO₃. Harsher basic conditions can accelerate the decomposition of the boronic acid.[4]
-
Screening: If milder bases are ineffective, a screen of other bases such as K₃PO₄, Cs₂CO₃, or KF may be necessary. The optimal base is often substrate-dependent.[9][10]
-
-
Solvent and Degassing:
-
Degassing: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.[4] Sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes is recommended.
-
Solvent Systems: The choice of solvent can significantly influence the reaction.[11][12] Common solvent mixtures include dioxane/water, THF/water, and toluene/water. The ratio of organic solvent to water can also be optimized.[4][13]
-
-
Reaction Temperature and Time:
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Lower Temperature: To suppress protodeboronation, try running the reaction at a lower temperature, especially when using highly active Buchwald-type ligands.[4] Room temperature reactions have been reported to be successful in some cases.
-
Time Optimization: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Extended reaction times can lead to increased byproduct formation.
-
Issue 2: Protodeboronation (Formation of 4-methoxypyridine)
If you are observing significant formation of the protodeboronated byproduct, the following strategies can help.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-2-YL)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges associated with using this compound in Suzuki-Miyaura coupling reactions?
A1: Like many 2-pyridylboronic acids, this compound can be a challenging coupling partner.[1][2] Common issues include:
-
Instability and Protodeboronation: The carbon-boron bond in 2-pyridylboronic acids is susceptible to cleavage, especially in the presence of water or acidic conditions, leading to the formation of 4-methoxypyridine as a byproduct.[1][2]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, particularly in the presence of oxygen.
-
Low Reaction Yields: A combination of the above factors can lead to incomplete conversion of starting materials and low yields of the desired product.
Q2: How does the 4-methoxy group affect the reactivity of the boronic acid?
A2: The 4-methoxy group is an electron-donating group, which is generally favorable for Suzuki-Miyaura couplings as it can increase the nucleophilicity of the pyridine ring.[3] This can potentially counteract the electron-withdrawing effect of the nitrogen atom, making the boronic acid more reactive compared to unsubstituted 2-pyridylboronic acid. However, the inherent instability of the 2-pyridylboronic acid moiety remains a significant factor.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere. A freezer is recommended for long-term storage.[4]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degradation of Boronic Acid | * Use fresh or properly stored boronic acid. Consider using the corresponding pinacol or MIDA boronate ester, which are more stable and allow for the slow release of the boronic acid under reaction conditions. * Ensure anhydrous reaction conditions if protodeboronation is suspected to be a major issue. However, in some cases, a small amount of water can be beneficial.[3] |
| Inefficient Catalyst System | * Screen different palladium catalysts and ligands. For electron-rich and sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[5] * Increase catalyst loading, but be mindful of potential side reactions. |
| Inappropriate Base | * The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize boronic acid degradation. The base's role is to activate the boronic acid for transmetalation.[6][7][8] |
| Suboptimal Solvent | * Common solvents for Suzuki couplings include dioxane, THF, and DMF, often with a small amount of water.[9] The optimal solvent system can be substrate-dependent. For challenging couplings, consider screening different solvent mixtures. |
Problem 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Suggested Solution |
| Presence of Oxygen | * Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9] * Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Pre-catalyst | * If using a Pd(II) pre-catalyst, ensure complete reduction to Pd(0) in the initial stages of the reaction. The presence of residual Pd(II) can promote homocoupling. |
Problem 3: Protodeboronation is the Main Observed Reaction
| Possible Cause | Suggested Solution |
| Presence of Protic Sources | * Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, molecular sieves). * If an aqueous base is used, minimize the amount of water. |
| Unstable Boronic Acid | * Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) and use it in the coupling reaction. This slow-release strategy can maintain a low concentration of the active boronic acid, minimizing decomposition. |
Quantitative Data Summary
The following table summarizes general reaction conditions that have been reported for the Suzuki-Miyaura coupling of related pyridylboronic acids. These can serve as a starting point for optimizing reactions with this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | [3] |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | Various | Dioxane | 110 | [1] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | 95 | |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | MeCN/H₂O | 80 | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. (2-Methoxypyridin-4-yl)boronic acid | 762262-09-9 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of (4-Methoxypyridin-2-YL)boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (4-methoxypyridin-2-YL)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound reactions, particularly Suzuki-Miyaura cross-coupling reactions.
Problem: Low or No Yield of Purified Product
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | The product, containing a basic pyridine nitrogen, may remain in the aqueous acidic layer during workup. Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of ~7-8 before extracting with an organic solvent like ethyl acetate or dichloromethane. |
| Product Adhesion to Silica Gel | Pyridine-containing compounds can strongly adhere to acidic silica gel, leading to poor recovery during column chromatography.[1] Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine (0.5-1%) in the eluent. Alternatively, use neutral alumina as the stationary phase. |
| Product Precipitation During Chromatography | The product may be poorly soluble in the chosen eluent system, causing it to precipitate on the column. Increase the polarity of the eluent gradually. If the product is still insoluble, consider a different chromatography technique like reverse-phase chromatography. |
| Inefficient Recrystallization | An unsuitable solvent system can lead to oiling out or no crystal formation.[2] Screen a variety of solvents or solvent mixtures. Good solvent pairs for biaryl compounds often include hexane/ethyl acetate, ethanol/water, or toluene/heptane. |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Residual Palladium Catalyst | The palladium catalyst used in the coupling reaction can be difficult to remove completely. After the reaction, consider a workup with an aqueous solution of a sulfur-containing reagent like sodium bisulfite or thiourea to scavenge palladium.[3] Filtration through a pad of Celite® can also help remove heterogeneous palladium species. For homogeneous catalysts, specific palladium scavengers (resins or silicates) can be employed. |
| Homocoupling Byproduct of this compound | This common side product can be difficult to separate from the desired product due to similar polarities.[4] Optimize the reaction conditions to minimize its formation (e.g., ensure rigorous degassing, use a suitable palladium-to-ligand ratio). For purification, meticulous column chromatography with a shallow solvent gradient may be necessary. In some cases, recrystallization can selectively crystallize the desired product, leaving the homocoupled dimer in the mother liquor. |
| Unreacted Starting Materials | Incomplete reaction leads to the presence of starting materials in the crude product. Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of one of the coupling partners. If purification is necessary, unreacted boronic acid can often be removed by a basic aqueous wash during workup. |
| Solvent Impurities | Residual solvents from the reaction or purification steps can be present in the final product. Dry the purified product under high vacuum for an extended period. If necessary, a final trituration or recrystallization from a different solvent system can help remove persistent solvent impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying the product of a Suzuki coupling reaction with this compound?
A1: A typical purification workflow involves an aqueous workup, followed by column chromatography, and then recrystallization. The aqueous workup is crucial for removing inorganic salts and water-soluble impurities. Column chromatography on silica gel or alumina is effective for separating the desired product from starting materials and byproducts. Finally, recrystallization can provide a highly pure crystalline product.
Q2: My 2-aryl-4-methoxypyridine product is streaking badly on the TLC plate. What can I do?
A2: Streaking on TLC plates, especially with pyridine-containing compounds, is often due to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a base, such as triethylamine (~1%), to your developing solvent. This will help to reduce the streaking and give you a better separation.
Q3: How can I remove the boronic acid homocoupling byproduct, 2,2'-bis(4-methoxypyridine)?
A3: Separating the homocoupling byproduct can be challenging due to its similar polarity to the desired cross-coupled product. Careful column chromatography with a shallow solvent gradient is often the most effective method. You may need to try different solvent systems to achieve optimal separation. In some cases, fractional crystallization may also be successful.
Q4: I am having trouble finding a suitable recrystallization solvent for my 2-aryl-4-methoxypyridine product. What should I try?
A4: For biaryl compounds, common recrystallization solvents and solvent systems to try include ethanol, isopropanol, ethyl acetate/hexanes, toluene/heptane, and dichloromethane/hexanes.[5] The ideal solvent will dissolve your compound when hot but not when cold. You may need to screen several options to find the best one for your specific product.
Q5: My purified product is a persistent oil, not a solid. How can I induce crystallization?
A5: If your product is an oil, it may be due to residual impurities or the inherent properties of the molecule. First, ensure it is highly pure by re-purifying if necessary. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity is observed. Cooling this mixture may induce crystallization. Seeding with a small crystal of the desired compound, if available, can also be effective.
Data Presentation
Table 1: Comparison of Common Purification Methods for Products of this compound Reactions
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-90% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Product may adhere to silica. |
| Recrystallization | >99% | 50-80% | Can provide very high purity, scalable.[2] | Requires a suitable solvent to be found, potential for significant product loss in the mother liquor. |
| Acid-Base Extraction | Variable | Variable | Good for removing acidic or basic impurities and starting materials. | May not be effective for removing neutral impurities like homocoupling byproducts. |
| Preparative HPLC | >99% | 40-70% | Excellent for separating complex mixtures and achieving very high purity. | Expensive, not suitable for large-scale purification. |
Note: The purity and yield values are typical estimates and can vary significantly depending on the specific reaction and the skill of the researcher.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Choose a column of appropriate size based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column. A shallow gradient is often key to separating closely related impurities.
-
Consider adding 0.5-1% triethylamine to the eluent to prevent streaking of the pyridine-containing product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure product in a few drops of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.[6]
-
-
Dissolution:
-
Place the impure product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the product is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Suzuki-Miyaura Coupling of (4-Methoxypyyridin-2-YL)boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to help you minimize common side reactions, particularly homocoupling, and achieve optimal yields of your desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid derivative react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-dimethoxy-2,2'-bipyridine. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. The electron-rich nature of the 4-methoxypyridine ring can make this boronic acid particularly susceptible to homocoupling.
Q2: What are the primary causes of homocoupling of this compound?
A2: The main culprits for homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1][2]
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction or formed via oxidation of Pd(0) can catalyze the homocoupling pathway.[3]
-
Base: While essential for the Suzuki reaction, certain bases under specific conditions can facilitate homocoupling.[4]
-
Inefficient Transmetalation: If the transmetalation of the desired aryl halide is slow, the competing homocoupling of the boronic acid can become more significant.
Q3: How can I prevent or minimize the homocoupling of my boronic acid?
A3: Several strategies can be employed:
-
Degassing: Thoroughly degassing your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen.[3]
-
Choice of Palladium Precatalyst and Ligands: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial. The choice of phosphine ligand is also critical; bulky, electron-rich monophosphine ligands can sometimes be more effective at promoting the desired cross-coupling over homocoupling.[5][6][7]
-
Use of Additives: The addition of mild reducing agents can help to minimize the concentration of Pd(II) species that promote homocoupling.
-
Careful Selection of Base and Solvent: The choice of base and solvent system can significantly influence the reaction outcome. For instance, the use of potassium fluoride (KF) as a base can be effective in suppressing side reactions.[8] The addition of water to organic solvents like dioxane can also be beneficial.[9]
Q4: Besides homocoupling, what other side reactions should I be aware of?
A4: Other common side reactions include:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and certain bases, and can be a significant issue with heteroaryl boronic acids.[10]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of homocoupled byproduct (4,4'-dimethoxy-2,2'-bipyridine) | 1. Presence of dissolved oxygen. 2. High concentration of Pd(II) species. 3. Suboptimal catalyst/ligand system. 4. Inefficient transmetalation. | 1. Ensure thorough degassing of solvents and the reaction vessel with an inert gas (Ar or N₂). 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a small amount of a reducing agent. 3. Screen different phosphine ligands. Bulky, electron-rich monophosphine ligands like SPhos or XPhos can be effective.[6] 4. Consider using a different base (e.g., KF) or a mixed solvent system (e.g., dioxane/water) to improve the rate of the desired coupling.[8][9] |
| Low or no yield of the desired product | 1. Inactive catalyst. 2. Protodeboronation of the boronic acid. 3. Poor choice of base or solvent. 4. Sterically hindered substrates. | 1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed palladium-ligand complex. 2. Use anhydrous solvents and minimize the amount of water if protodeboronation is severe. Using a milder base like KF might help.[8][10] 3. Optimize the base and solvent system. A screening of different carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) in solvents like dioxane, THF, or DMF, with or without water, is recommended.[9] 4. For sterically demanding coupling partners, consider using more active catalyst systems with bulky ligands and potentially higher reaction temperatures. |
| Formation of dehalogenated byproduct from the aryl halide | 1. Presence of a hydrogen source and a reducing environment. 2. Side reaction of the palladium hydride species. | 1. Ensure the absence of unintended reducing agents. 2. Optimize the reaction conditions, particularly the choice of base and solvent, to favor the cross-coupling pathway.[11] |
| Inconsistent reaction results | 1. Variable quality of reagents (boronic acid, catalyst, solvents). 2. Inconsistent degassing. 3. Moisture sensitivity. | 1. Use high-purity reagents. Boronic acids can degrade upon storage; consider using a fresh batch or re-purifying. 2. Standardize the degassing procedure (e.g., duration of inert gas sparging). 3. Dry solvents and glassware thoroughly, especially if protodeboronation is suspected. |
Data Presentation
The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling of a 2-substituted pyridine derivative, illustrating the importance of base selection.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with 2-Thiopheneboronic acid pinacol ester. [9]
| Entry | Base | Solvent System | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/Water (4:1) | 19 |
| 2 | Na₃PO₄ | Dioxane/Water (4:1) | 75 |
| 3 | K₃PO₄ | Dioxane/Water (4:1) | 11 |
| 4 | NaF | Dioxane/Water (4:1) | 37 |
| 5 | KF | Dioxane/Water (4:1) | 54 |
| 6 | KHF₂ | Dioxane/Water (4:1) | 26 |
| 7 | CsF | Dioxane/Water (4:1) | 58 |
| 8 | Na₂CO₃ | Dioxane/Water (4:1) | 35 |
| 9 | K₂CO₃ | Dioxane/Water (4:1) | 25 |
| 10 | Cs₂CO₃ | Dioxane/Water (4:1) | 10 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in the specified solvent mixture (1 mL) in a closed vial.
Experimental Protocols
Below are two representative experimental protocols for the Suzuki-Miyaura coupling of 2-pyridylboronic acids. These should be adapted and optimized for your specific substrates.
Protocol 1: Standard Conditions for a 2-Alkoxypyridylboronic Acid
This protocol is adapted from conditions reported for the coupling of 2-methoxy-5-pyridylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL, 2.0 mmol) via syringe.
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Method for Challenging 2-Pyridyl Couplings
This protocol is based on a more general method developed for 2-pyridyl nucleophiles and may be more effective in suppressing homocoupling.[1]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a phosphine oxide ligand (0.03 mmol) to a vial.
-
Reagent Addition: Add the aryl halide (1.0 mmol), this compound (1.5 mmol), and a base (e.g., KF, 3.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).
-
Reaction: Seal the vial and heat the mixture at the desired temperature (e.g., 80-100 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification procedures described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing homocoupling pathway catalyzed by Pd(II) species.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving pyridylboronic acids. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura reactions with 2-pyridylboronic acid consistently failing or giving low yields?
A1: Reactions with 2-pyridylboronic acids are notoriously challenging due to two primary issues. First, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[1][2] Second, 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, depleting the reaction of its necessary nucleophile.[3][4]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a decomposition pathway where the C-B bond of the boronic acid is cleaved, typically by a proton source (like water or alcohol) in the reaction mixture, resulting in the formation of the corresponding unsubstituted pyridine.[3][4] 2-Pyridylboronic acids are particularly prone to this due to an intramolecularly catalyzed process.[5][6] To minimize it, you can:
-
Use milder bases (e.g., K₃PO₄, NaHCO₃) to slow down the decomposition.[5]
-
Employ stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly into the reaction mixture.[4][7]
-
Work at lower temperatures, though this may require longer reaction times.
Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?
A3: The position of the boronic acid group significantly impacts reactivity.
-
2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and rapid protodeboronation.[5][6]
-
3- and 4-Pyridylboronic acids are generally more stable and less problematic.[5][6] The nitrogen atom is further from the reaction site, reducing its ability to interfere with the catalyst, and the rate of protodeboronation is significantly lower.[6]
Q4: Besides the pyridine nitrogen, what are other common sources of catalyst poisoning?
A4: Catalyst activity can be diminished by various impurities that may be present in the reagents or solvents. Common catalyst poisons include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[8][9] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.
Troubleshooting Guides
Guide 1: Low or No Product Formation in Pyridyl Cross-Coupling
If you are observing poor performance in your reaction, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture
-
Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products.
-
Observation: Significant amount of unreacted starting materials.
-
Possible Cause: Catalyst poisoning or low catalyst activity.
-
-
Observation: Presence of deborylated pyridine.
-
Possible Cause: Protodeboronation of the pyridylboronic acid.
-
Step 2: Address Catalyst Poisoning
If you suspect catalyst poisoning is the primary issue (i.e., minimal protodeboronation observed), consider the following strategies.
-
Strategy 1: Employ Robust Ligands. Standard phosphine ligands can be ineffective. Switch to sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) which can promote faster catalytic turnover, outcompeting the poisoning process.[5]
-
Strategy 2: Use Additives. Substoichiometric amounts of copper(II) acetate can be added. The copper salt may act as a Lewis acid, coordinating to the pyridine nitrogen and preventing it from binding to the palladium catalyst.[7]
-
Strategy 3: Modify the Catalyst System. Ensure the active Pd(0) species is being generated effectively. Using palladium pre-catalysts can lead to more consistent results.[10]
Step 3: Mitigate Protodeboronation
If protodeboronation is the dominant side reaction, the focus should be on stabilizing the boronic acid partner.
-
Strategy 1: Use a Stable Boronic Acid Surrogate. N-methyliminodiacetic acid (MIDA) boronates are highly effective for challenging couplings.[7] These air-stable crystalline solids slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7]
-
Strategy 2: Optimize the Base and Solvent. The choice of base is critical. Screen a variety of bases, starting with milder options like K₃PO₄ or Cs₂CO₃. The solvent system can also play a role; sometimes, the addition of water is beneficial, but its effect can be substrate-dependent.[5][11]
Data Presentation
Table 1: Influence of Ligand and Additive on a Challenging Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Pyridylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (3) | None | Dioxane/H₂O | 100 | <5 |
| 2 | 4-Chlorotoluene | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | None | Dioxane/H₂O | 100 | 75 |
| 3 | 4-Chlorotoluene | 2-Pyridyl MIDA boronate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | None | Dioxane/H₂O | 100 | 92 |
| 4 | 4-Chlorotoluene | 2-Pyridyl MIDA boronate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Cu(OAc)₂ (0.2) | DMF | 100 | 94[7] |
Data is representative and compiled from typical outcomes reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol is a robust starting point for less challenging pyridylboronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel, add the 2-pyridyl N-methyliminodiacetic acid (MIDA) boronate (1.1 equiv), the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the copper(II) acetate additive (0.2 equiv, optional but recommended).[7]
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.
-
Solvent Addition: Add the remaining degassed solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Catalyst poisoning pathway in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for pyridyl cross-coupling reactions.
Caption: Decision tree for selecting a reaction strategy.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: (4-Methoxypyridin-2-YL)boronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective Base: The chosen base may not be optimal for activating the boronic acid or facilitating the catalytic cycle. | Consult the Base Selection for Optimal Yield table below. Inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are often effective.[1][2][3][4] The choice of base can be critical and substrate-dependent. |
| Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before coupling can occur. This is a known issue with electron-deficient heteroaryl boronic acids.[5] | Ensure anhydrous reaction conditions if using a base that does not require water for its activity. Alternatively, using a boronate ester (e.g., pinacol ester) can sometimes mitigate this issue. | |
| Catalyst Inactivity: The palladium catalyst may be old, improperly handled, or unsuitable for the specific substrates. | Use a fresh, high-quality palladium catalyst. For challenging couplings involving pyridyl boronic acids, consider using more active catalysts with specialized phosphine ligands.[6] | |
| Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[7] | Screen different solvents or solvent mixtures. A combination of an organic solvent (e.g., 1,4-dioxane, THF, DMF) with water is common for Suzuki couplings.[7][8] | |
| Formation of Homocoupled Products | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9] |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time can favor side reactions. | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Difficulty in Product Purification | Boronic Acid Residue: Excess boronic acid or its byproducts can be difficult to remove from the final product. | Perform an acid-base extraction during workup. Boronic acids are acidic and can be removed by washing with a basic aqueous solution. |
| Close Polarity of Product and Impurities: The desired product and side products may have very similar polarities, making chromatographic separation challenging.[7] | Optimize the reaction to minimize side product formation. If separation is still difficult, consider recrystallization or derivatization of the product to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10] This boronate then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid. The base can also influence the regeneration of the active Pd(0) catalyst.
Q2: Which type of base is generally most effective for this coupling reaction?
A2: Inorganic bases are typically superior to organic bases for Suzuki-Miyaura couplings.[3] Carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄), are widely used and have been shown to be effective in providing high yields.[1][4] The optimal base can be dependent on the specific aryl halide and reaction conditions.
Q3: Why is my reaction with this compound failing when similar couplings with phenylboronic acid work well?
A3: 2-Substituted pyridylboronic acids, like this compound, present unique challenges. They are known to be somewhat unstable and can undergo protodeboronation more easily than simple arylboronic acids.[5] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
Q4: Can I use an organic base like triethylamine (TEA)?
A4: While organic bases like triethylamine (TEA) can be used, they are often less effective than inorganic bases in Suzuki-Miyaura reactions and may lead to lower yields.[1][2]
Q5: Is water necessary in the reaction mixture?
A5: The necessity of water depends on the base and solvent used. For many inorganic bases like Na₂CO₃ and K₂CO₃, an aqueous solution is used to dissolve the base and facilitate the reaction. A mixture of an organic solvent and water is a common and effective system.[7] However, for anhydrous conditions, bases like KF can be used.[5]
Data Presentation
Base Selection for Optimal Yield in Suzuki-Miyaura Coupling
The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions involving aryl boronic acids and aryl halides, providing a general guideline for base selection. Please note that optimal conditions can vary depending on the specific substrates, catalyst, and solvent used.
| Base | Typical Yield Range (%) | Notes |
| Sodium Carbonate (Na₂CO₃) | 85 - 98% | A highly effective and commonly used base.[1][2] |
| Potassium Carbonate (K₂CO₃) | 80 - 95% | Another widely used and effective base.[2][7] |
| Potassium Phosphate (K₃PO₄) | 70 - 90% | A strong base that can be effective for challenging couplings.[4] |
| Cesium Carbonate (Cs₂CO₃) | 75 - 95% | Often used for difficult couplings but can be less effective in some systems.[2] |
| Potassium Fluoride (KF) | 60 - 85% | A milder base, useful when base-sensitive functional groups are present.[5] |
| Sodium Hydroxide (NaOH) | 50 - 80% | Can be effective but may not be the optimal choice.[3] |
| Triethylamine (TEA) | 40 - 70% | Generally less effective than inorganic bases.[1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of your reaction.
Reagents:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling
This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying, managing, and mitigating the impact of impurities originating from phosphorus ligands in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is sluggish or has completely stalled. Could impurities in my phosphine ligand be the cause?
A: Yes, this is a common issue. The most frequent culprit is the corresponding phosphine oxide, formed by the oxidation of the phosphine ligand. Phosphine oxides can coordinate to the palladium center, potentially inhibiting the formation of the active catalytic species or interfering with steps in the catalytic cycle, leading to decreased reaction rates and lower yields. It is crucial to assess the purity of your ligand, especially if it has been stored for a long time or handled in the air.
Q2: What are the most common impurities in commercial phosphine ligands?
A: The primary impurity is the corresponding phosphine oxide (R₃P=O). For example, triphenylphosphine (PPh₃) is often contaminated with triphenylphosphine oxide (TPPO). Other potential impurities can include residual solvents from synthesis or starting materials. For specialized ligands like the Buchwald-type dialkylbiaryl phosphines, impurities may arise from the multi-step synthesis.[1][2][3]
Q3: How can I detect and quantify phosphine oxide in my ligand?
A: The most effective method is ³¹P NMR spectroscopy. Phosphines (P(III)) and their corresponding phosphine oxides (P(V)) have distinct and well-separated chemical shifts. This technique allows for direct quantification of the impurity by comparing the integration of the respective signals.
Q4: My TLC/LC-MS shows an unexpected byproduct with a mass corresponding to my desired product plus an aryl group from the ligand (e.g., a phenyl group when using PPh₃). What is happening?
A: This side product can arise from P-C bond cleavage and subsequent reductive elimination from an arylpalladium phosphine complex. This has been noted as a significant challenge, particularly in the synthesis of active pharmaceutical ingredients (APIs) like 4-arylpyridines.[4] Switching to a different class of ligand, such as a bulky dialkylbiaryl phosphine (e.g., SPhos, XPhos), can often suppress this side reaction.
Q5: My reaction yield is low, and I suspect ligand degradation. Besides using a fresh bottle, what can I do?
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts for Common Phosphines and Their Oxides
This table provides a reference for identifying phosphine and phosphine oxide species in your ligand sample. Chemical shifts are relative to 85% H₃PO₄.
| Compound | Structure | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (ppm) |
| Triethylphosphine | PEt₃ | III | ~ -20 |
| Triethylphosphine oxide | O=PEt₃ | V | ~ +48 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | III | ~ +63 |
| Tri-tert-butylphosphine oxide | O=P(t-Bu)₃ | V | ~ +51 |
| Triphenylphosphine | PPh₃ | III | ~ -5 |
| Triphenylphosphine oxide | O=PPh₃ | V | ~ +25 to +35 |
Source: Data compiled from multiple NMR spectroscopy resources.
Table 2: Illustrative Impact of Triphenylphosphine Oxide (TPPO) on Suzuki Coupling Yield
This table illustrates the potential impact of TPPO impurity on the yield of a generic Suzuki coupling reaction. Actual results may vary based on substrates, catalyst loading, and reaction conditions.
| TPPO Impurity in PPh₃ Ligand (% mol/mol) | Illustrative Product Yield (%) |
| 0% | 95% |
| 5% | 75% |
| 10% | 50% |
| 20% | <20% |
| 50% | No reaction |
This is a representative table based on the well-documented inhibitory effects of phosphine oxides. The quantitative impact can be highly dependent on the specific reaction.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.
Caption: Diagram showing the inhibitory effect of phosphine oxide on the Suzuki coupling catalytic cycle.
Experimental Protocols
Protocol 1: Analysis of Ligand Purity by ³¹P NMR Spectroscopy
Objective: To quantify the amount of phosphine oxide impurity in a phosphine ligand sample.
Materials:
-
Phosphine ligand sample (e.g., Triphenylphosphine)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
85% H₃PO₄ (for external referencing if needed)
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 10-20 mg of the phosphine ligand and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral window is wide enough to include both the phosphine and phosphine oxide signals (e.g., from +80 ppm to -80 ppm).
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the phosphorus nuclei being observed to ensure accurate integration for quantification. A d1 of 30 seconds is often sufficient.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal for the phosphine (e.g., ~ -5 ppm for PPh₃) and the phosphine oxide (e.g., ~ +30 ppm for TPPO).
-
Calculate the percentage of phosphine oxide impurity using the following formula: % Impurity = [Integration(Oxide) / (Integration(Phosphine) + Integration(Oxide))] * 100
Protocol 2: Purification of Triphenylphosphine (PPh₃) from Triphenylphosphine Oxide (TPPO) via Precipitation with ZnCl₂
Objective: To remove TPPO from a PPh₃ sample or a reaction mixture in a polar solvent.
Materials:
-
Crude PPh₃ containing TPPO
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol (or another suitable polar solvent like THF or Acetonitrile)
-
Stir bar and flask
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolve the crude PPh₃/TPPO mixture in a minimum amount of warm ethanol.
-
In a separate flask, prepare a concentrated solution of ZnCl₂ in warm ethanol (e.g., 1.8 M).
-
Add the ZnCl₂ solution to the PPh₃/TPPO solution at room temperature while stirring. Use a 1:1 molar ratio of ZnCl₂ to the estimated amount of TPPO impurity. A heavy, white precipitate of the [ZnCl₂(TPPO)₂] complex should form.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. Cooling the mixture in an ice bath can further improve precipitation.
-
Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
The filtrate contains the purified PPh₃. The solvent can be removed under reduced pressure to recover the purified ligand.
-
Confirm the purity of the recovered PPh₃ using the ³¹P NMR protocol described above.
Protocol 3: General Procedure for an Impurity-Sensitive Suzuki-Miyaura Coupling
Objective: To set up a Suzuki coupling reaction with careful consideration to minimize the impact of ligand impurities and degradation.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
High-purity phosphine ligand (e.g., SPhos, PPh₃) (1.1-1.2 times the moles of Pd metal)
-
Anhydrous base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Schlenk flask or reaction vial with a septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven overnight and allow to cool under an inert atmosphere.
-
Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add the palladium source, the high-purity phosphine ligand, the aryl halide, the boronic acid/ester, and the base.
-
Degassing: Add the anhydrous solvent via syringe. Vigorously bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: (4-Methoxypyridin-2-YL)boronic Acid and Its Isomers
This guide provides a detailed comparison of the chemical reactivity of (4-Methoxypyridin-2-YL)boronic acid against its various positional isomers. The analysis is centered on the influence of substituent placement on the pyridine ring and its subsequent impact on performance in key cross-coupling reactions, which are fundamental to modern drug discovery and materials science.
The reactivity of pyridylboronic acids is a delicate interplay of electronic effects, steric hindrance, and inherent stability. The electron-withdrawing nature of the pyridine nitrogen, combined with the electron-donating character of the methoxy group, creates a unique electronic environment for each isomer. Furthermore, the position of the boronic acid group, particularly at the 2-position, introduces specific stability challenges.
Understanding Isomeric Effects on Reactivity
The position of the methoxy group and the boronic acid moiety on the pyridine ring dictates the molecule's electronic properties and steric profile.
-
Electronic Effects : The pyridine nitrogen is electronegative, reducing the electron density of the ring and making it less reactive than benzene in electrophilic substitutions.[1][2] Conversely, the methoxy group is an electron-donating group (EDG) through resonance, which can increase the electron density at the ortho and para positions relative to itself.[3][4][5] This push-pull relationship governs the nucleophilicity of the carbon atom attached to boron, a key factor in transmetalation steps of cross-coupling reactions.
-
Steric Hindrance : Substituents at the 2- or 6-position of the pyridine ring can sterically hinder the approach of the boronic acid to the metal center in a catalytic cycle. This is particularly relevant for isomers where the boronic acid is at the 2-position.
-
Stability and Protodeboronation : 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond).[6][7][8][9] This decomposition pathway is a significant competing reaction that can dramatically lower the efficiency of cross-coupling reactions.[8] Isomers with the boronic acid at the 3- or 4-position are substantially more stable.[6][7]
Comparative Reactivity in Cross-Coupling Reactions
Table 1: Qualitative Reactivity and Stability Comparison of Methoxypyridine Boronic Acid Isomers
| Isomer | Position of -B(OH)₂ | Position of -OMe | Predicted Stability (vs. Protodeboronation) | Predicted Suzuki-Miyaura Reactivity | Key Factors |
| This compound | 2 | 4 | Low | Low to Moderate | Prone to rapid protodeboronation.[6][7] Methoxy group at the 4-position activates the ring, but instability is the dominant factor. |
| (3-Methoxypyridin-2-YL)boronic acid | 2 | 3 | Low | Low | High instability due to the 2-pyridylboronic acid structure.[8][9] |
| (5-Methoxypyridin-2-YL)boronic acid | 2 | 5 | Low | Low to Moderate | High instability. Methoxy group has a moderate activating effect. |
| (6-Methoxypyridin-2-YL)boronic acid | 2 | 6 | Low | Very Low | Severe steric hindrance from the adjacent methoxy group in addition to inherent instability. |
| (2-Methoxypyridin-3-YL)boronic acid | 3 | 2 | High | Moderate to High | Stable boronic acid position.[6][7] Methoxy at the 2-position strongly activates the ring for coupling. |
| (4-Methoxypyridin-3-YL)boronic acid | 3 | 4 | High | High | Stable boronic acid position. Methoxy at the 4-position activates the ring. |
| (5-Methoxypyridin-3-YL)boronic acid | 3 | 5 | High | Moderate | Stable boronic acid position. Methoxy group has a weaker activating effect from the 5-position. |
| (2-Methoxypyridin-4-YL)boronic acid | 4 | 2 | High | High | Stable boronic acid position.[6][7] Methoxy at the 2-position provides strong electronic activation.[10] |
Experimental Protocols and Reaction Mechanisms
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide.[11] It is one of the most versatile methods for forming C-C bonds. The reaction requires a base to activate the boronic acid for transmetalation.[11]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the methoxypyridine boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. uoanbar.edu.iq [uoanbar.edu.iq]
- 2. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The incorporation of the 2-pyridyl moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the inherent instability of 2-pyridylboronic acids has long presented a significant hurdle in their application in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates as a superior alternative for 2-pyridyl coupling, supported by experimental data and detailed protocols.
The Challenge with Conventional 2-Pyridylboronic Acids
The 2-pyridyl structural motif is a frequent feature in biologically active molecules. Unfortunately, the corresponding 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation, making it difficult to handle, purify, and effectively utilize in cross-coupling reactions, especially with less reactive coupling partners like aryl chlorides.[1][2][3] This instability often leads to low and inconsistent yields, hindering the efficient synthesis of target molecules.
MIDA Boronates: A Paradigm Shift in Stability and Reactivity
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to the challenges posed by unstable boronic acids.[1][4][5] 2-Pyridyl MIDA boronate is a crystalline, free-flowing solid that is remarkably stable to air and moisture, allowing for long-term benchtop storage without degradation and facile purification via silica gel chromatography.[1][4] This exceptional stability contrasts sharply with the transient nature of the free boronic acid.
The key to the success of MIDA boronates lies in their ability to act as a "slow-release" reservoir for the boronic acid in situ.[1][6][7] Under specific, mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid at a controlled rate. This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, favoring the desired cross-coupling pathway over competing decomposition pathways.[6][7]
Logical Workflow: Advantages of MIDA Boronates
Caption: Workflow illustrating the advantages of MIDA boronates over unstable boronic acids.
Performance Comparison: MIDA Boronates vs. Boronic Acids
The practical advantages of 2-pyridyl MIDA boronates are clearly demonstrated in their superior performance in cross-coupling reactions compared to their boronic acid counterparts.
| Coupling Partner | Boron Reagent | Yield (%) | Reference |
| 4-Chloroacetophenone | 2-Pyridylboronic acid | Low to moderate | [1] |
| 4-Chloroacetophenone | 2-Pyridyl MIDA boronate | Excellent | [1] |
| 2-Chlorotoluene | 2-Pyridylboronic acid | Very little product | [6] |
| 2-Chlorotoluene | 2-Pyridyl MIDA boronate | 94 | [6] |
| 2,6-Dimethoxychlorobenzene | 2-Pyridylboronic acid | Ineffective | [6] |
| 2,6-Dimethoxychlorobenzene | 2-Pyridyl MIDA boronate | Synthetically useful yield | [6] |
As the data indicates, the use of 2-pyridyl MIDA boronate consistently leads to significantly higher yields, particularly with challenging, electronically deactivated aryl chlorides.
Alternative Stabilized Boron Reagents
While MIDA boronates offer a robust solution, other strategies have been developed to stabilize 2-pyridylboron species. These include:
-
Trifluoroborate Salts (BF3K): Potassium 2-pyridyltrifluoroborate is another air-stable, crystalline solid. However, the slow release of boronic acid from trifluoroborates can sometimes be less efficient.
-
Diethanolamine (DEA) and N-Phenyldiethanolamine (PDEA) Adducts: These form stable, five-membered ring structures with the boron atom.[3] While effective, the synthesis and purification of these adducts can sometimes be more complex than for MIDA boronates.
MIDA boronates often provide a more general and user-friendly platform due to their exceptional stability, ease of handling, and broad compatibility with a wide range of reaction conditions.[4]
Experimental Workflow for 2-Pyridyl Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 2-pyridyl MIDA boronates.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from the work of Knapp et al. and is effective for a broad range of aryl chlorides.[6]
Materials:
-
2-Pyridyl MIDA boronate (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol %)
-
Diethanolamine (DEA) (20 mol %)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and then diethanolamine via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: Comparative Coupling using 2-Pyridylboronic Acid (Illustrative)
This protocol highlights the challenges of using the unstable boronic acid directly.
Materials:
-
Freshly prepared or commercially sourced 2-pyridylboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, Pd(OAc)₂, and SPhos.
-
In a separate flask, dissolve the 2-pyridylboronic acid and K₃PO₄ in a 5:1 mixture of dioxane/water. Note: The boronic acid should be used immediately after preparation or weighing due to its instability.
-
Evacuate and backfill the reaction vessel with an inert atmosphere.
-
Add the dioxane/water solution of the boronic acid and base to the reaction vessel.
-
Heat the mixture to 80-100 °C and stir. Monitor the reaction closely, as significant decomposition of the boronic acid can occur.
-
Upon completion (or when significant byproduct formation is observed), cool the reaction and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography. Yields are often significantly lower and more variable than with MIDA boronates.[1]
Conclusion
For researchers and professionals in drug development and synthetic chemistry, 2-pyridyl MIDA boronates represent a superior and highly reliable tool for the construction of 2-arylpyridine motifs. Their exceptional stability, ease of handling, and the elegant "slow-release" mechanism overcome the inherent instability of 2-pyridylboronic acids, leading to higher, more reproducible yields and a broader substrate scope. The adoption of MIDA boronate technology can significantly streamline synthetic routes, enabling the more efficient and robust production of complex molecules.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Navigating the "2-Pyridyl Problem": A Comparative Guide to Alternative Cross-Coupling Methods
For researchers, scientists, and professionals in drug development, the synthesis of 2-substituted pyridines is a frequent necessity, as this motif is a cornerstone of many pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, often encounters challenges when applied to 2-pyridyl substrates. This is primarily due to the instability of 2-pyridylboronic acids, which are prone to protodeboronation, leading to low yields and reproducibility issues. This guide provides a comprehensive comparison of viable alternative cross-coupling methods, offering experimental data and detailed protocols to aid in the selection of the most suitable strategy for a given synthetic challenge.
At a Glance: Performance Comparison of Cross-Coupling Methods
To facilitate a direct comparison, the following tables summarize the performance of various cross-coupling methods for the synthesis of 2-arylpyridines and related compounds. The data has been compiled from various sources and showcases the yields obtained for different substrates under optimized conditions.
Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 2-Arylpyridines
| Entry | 2-Pyridyl Substrate | Coupling Partner | Method | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75 | General knowledge |
| 2 | 2-Pyridylzinc pivalate | 4-Bromoacetophenone | Negishi | Pd₂(dba)₃/XPhos | - | THF | 65 | 95 | [1] |
| 3 | 2-Pyridylzinc pivalate | 4-Chloro-3-nitrotoluene | Negishi | Pd₂(dba)₃/XPhos | - | THF | 65 | 91 | [1] |
| 4 | 2-(Tributylstannyl)pyridine | Iodobenzene | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 85 | General knowledge |
| 5 | 2-Chloropyridine | Phenyltrimethoxysilane | Hiyama | Pd(OAc)₂/L2 | TBAF·3H₂O | Toluene | 110 | 95 | |
| 6 | Pyridine | 4-Bromotoluene | C-H Arylation | [Rh(cod)Cl]₂/dppf | K₃PO₄ | Dioxane | 120 | 82 | |
| 7 | Picolinic acid | 4-Bromotoluene | Decarboxylative | Pd(OAc)₂/XPhos | Ag₂CO₃ | Dioxane | 120 | 85 |
Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | 93 | [2] |
| 2 | 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | RT | 72 | [2] |
| 3 | 2-Iodopyridine | Phenylacetylene | Pd/C, CuI | Et₃N | DMF | 80 | 92 | |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 88 |
In Detail: Experimental Protocols for Key Alternative Methods
This section provides detailed experimental methodologies for several of the most promising alternatives to the Suzuki coupling for 2-pyridyl compounds.
Negishi Coupling of Solid 2-Pyridylzinc Pivalates
The Negishi coupling, utilizing organozinc reagents, is a highly effective alternative, particularly with the development of air- and moisture-stable solid 2-pyridylzinc pivalates.[1]
General Procedure: [1] To a solution of the aryl or heteroaryl halide (0.5 mmol) in THF (2 mL) is added the solid 2-pyridylzinc pivalate reagent (0.65 mmol, 1.3 equiv). Then, a solution of Pd₂(dba)₃ (0.005 mmol, 1 mol %) and XPhos (0.012 mmol, 2.4 mol %) in THF (1 mL) is added. The reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylpyridine.
Stille Coupling of 2-(Tributylstannyl)pyridine
The Stille coupling employs organotin reagents, which are generally stable and tolerate a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.
General Procedure: In a flame-dried flask under an inert atmosphere, 2-(tributylstannyl)pyridine (1.1 equiv) and the aryl halide (1.0 equiv) are dissolved in anhydrous toluene. Tetrakis(triphenylphosphine)palladium(0) (5 mol %) is added, and the mixture is heated to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with a saturated aqueous solution of KF to remove tin byproducts, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Hiyama Coupling of 2-Pyridylsilanes
The Hiyama coupling utilizes organosilanes, which are low-cost, low-toxicity, and stable reagents. Activation with a fluoride source or a base is typically required.
General Procedure: A mixture of the 2-pyridylsilane (1.5 equiv), the aryl halide (1.0 equiv), and a fluoride source such as TBAF (2.0 equiv) is prepared in a suitable solvent like THF or dioxane. A palladium catalyst, for example, Pd(OAc)₂ (5 mol %) with a phosphine ligand like PPh₃ (10 mol %), is added. The reaction mixture is heated at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Sonogashira Coupling of 2-Halopyridines
The Sonogashira coupling is the method of choice for the synthesis of 2-alkynylpyridines. It typically involves a palladium catalyst and a copper(I) co-catalyst.
General Procedure: [2] To a solution of the 2-halopyridine (0.5 mmol) in a suitable solvent such as an ionic liquid ([TBP][4EtOV], 0.8 mL) or a mixture of THF and an amine base like triethylamine, is added the terminal alkyne (1.0-1.5 equiv). The palladium catalyst, for instance, (PPh₃)₂PdCl₂ (0.025 mmol), and a copper(I) salt like CuI (if required) are then added. The reaction mixture is stirred at room temperature or heated as necessary until completion. The product is then isolated by extraction and purified by column chromatography.
Direct C-H Arylation of Pyridines
Direct C-H activation/arylation offers an atom-economical alternative by avoiding the pre-functionalization of the pyridine ring.
General Procedure: A mixture of the pyridine substrate (1.0 equiv), the aryl halide (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol %), a ligand (e.g., a phosphine or an N-heterocyclic carbene precursor), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like dioxane or DMA is heated at high temperatures (typically 120-150 °C) for an extended period. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the 2-arylpyridine.
Decarboxylative Cross-Coupling of Picolinic Acids
This method utilizes readily available picolinic acids as the coupling partners, releasing CO₂ as the only byproduct.
General Procedure: Picolinic acid (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst like Pd(OAc)₂ (5 mol %), a ligand such as XPhos (10 mol %), and a silver salt (e.g., Ag₂CO₃) as an oxidant are combined in a solvent like dioxane. The mixture is heated at 120-140 °C until the decarboxylation and coupling are complete. The reaction mixture is then cooled, filtered through celite, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.
Visualizing the Alternatives: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key alternative cross-coupling reactions and a comparative workflow.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Comparative workflow of Suzuki vs. Negishi coupling.
Conclusion
While the Suzuki-Miyaura coupling remains a cornerstone of cross-coupling chemistry, its limitations in the context of 2-pyridyl substrates necessitate the exploration of alternative methodologies. The Negishi, Stille, Hiyama, and Sonogashira reactions, along with modern C-H activation and decarboxylative strategies, offer a powerful toolkit for overcoming the "2-pyridyl problem." The choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and toxicity. This guide provides a starting point for navigating these alternatives, empowering researchers to select the most effective and efficient route for the synthesis of their target 2-pyridyl compounds.
References
Characterizing (4-Methoxypyridin-2-YL)boronic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of analytical techniques for (4-Methoxypyridin-2-YL)boronic acid and its related products. Due to the limited availability of public experimental data for this compound, this guide incorporates data from its isomers and analogues, such as (2-Methoxypyridin-4-yl)boronic acid and 4-methoxyphenylboronic acid, to provide a comprehensive analytical framework.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of boronic acid products and monitoring reaction progress. The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.
Comparative HPLC Data:
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Observations |
| Phenylboronic Acid and Derivatives | Primesep P (4.6x150 mm, 5 µm) | MeCN/H₂O with H₂SO₄ buffer | 1.0 | UV at 270 nm | Good separation of various aromatic boronic acids is achieved on a mixed-mode column.[1] |
| Eleven Aromatic Boronic Acids | XSelect™ Premier HSS T3 (4.6 x 100mm, 3.5μm) | A: Water, B: Acetonitrile, D: 2% formic acid in water. Gradient elution. | 1.0 | PDA | Baseline resolution for eleven structurally similar boronic acids was achieved in under 11 minutes.[2] |
| Pyrazole boronic pinacol ester | XTerra MS C18 | Acetonitrile/Water with or without formic acid | - | UV | The presence of formic acid in the mobile phase can influence the hydrolysis of boronic esters on some stationary phases.[3] |
Experimental Protocol: General HPLC Method for Boronic Acids
A general method for the analysis of boronic acids by HPLC can be adapted from established protocols.[2]
-
Sample Preparation: Prepare stock solutions of the boronic acid samples at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Create a working solution by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm) is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid (e.g., 0.1%), is used. A typical gradient might start at 5% acetonitrile and increase to 95% over 10-15 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Detection: A Photo Diode Array (PDA) or UV detector is commonly used. The wavelength for detection will depend on the chromophore of the specific boronic acid.
-
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which correspond to the identity and quantity of the compound, respectively.
Caption: HPLC analysis workflow for boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed information about the molecular structure. A common challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. This can often be overcome by using a coordinating solvent like DMSO-d₆ or methanol-d₄, or by converting the boronic acid to a boronate ester.
Comparative NMR Data:
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 5-methoxy-3-pyridineboronic acid pinacol ester | ¹H | CDCl₃ | 8.54 (d, J = 1.2, 1H), 8.37 (d, J = 3.2, 1H), 7.54 (dd, J = 3.2, 1.2, 1H), 3.87 (s, 3H), 1.36 (s, 12H)[4] |
| 4-Methoxyphenylboronic acid | ¹H | CDCl₃ | 7.99 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H)[5] |
| 4-Methoxyphenylboronic acid | ¹³C | CDCl₃ | 162.0, 137.0, 113.2, 55.2[5] |
| Phenylboronic acid | ¹³C | DMSO-d₆ | 133.7, 131.5, 127.8[6] |
| 4-Methoxybenzoic acid | ¹³C | DMSO-d₆ | 167.1, 162.4, 131.2, 123.0, 113.6, 55.4[7] |
Experimental Protocol: General ¹H NMR of Boronic Acids
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its products. When coupled with a separation technique like HPLC (LC-MS), it can provide structural information on impurities and degradation products.
Comparative Mass Spectrometry Data:
| Compound | Ionization Method | Observed m/z |
| (2-Methoxypyridin-4-yl)boronic acid | ESI+ | 153.9 [M+H]⁺ (Calculated for C₆H₈BNO₃: 153.06) |
| 4-Methoxyphenylboronic acid | ESI+ | 153.1 [M+H]⁺ (Calculated for C₇H₉BO₃: 152.06) |
| Phenylboronic acid | ESI+ | 123.1 [M+H]⁺ (Calculated for C₆H₇BO₂: 122.05) |
Experimental Protocol: General LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in the initial mobile phase.
-
LC Separation: Perform chromatographic separation using an HPLC system as described previously.
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode.
-
Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the components of the mixture.
Alternative Techniques
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. This can be particularly useful for confirming stereochemistry and studying intermolecular interactions.
The characterization of this compound and its products relies on a combination of chromatographic and spectroscopic techniques. While public data for this specific molecule is scarce, a comparative approach using its isomers and analogues provides a robust framework for analysis. HPLC is essential for purity assessment, while NMR and mass spectrometry are critical for structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their this compound products.
References
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 7. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of 2-pyridylboronic acids presents a significant challenge, often referred to as the "2-pyridyl problem."[1][2][3] This difficulty arises from the inherent instability of the 2-pyridylboronic acid, which is prone to rapid protodeboronation under typical reaction conditions.[2][4] This guide provides a comparative overview of various ligand systems developed to overcome this challenge, supported by data from the literature.
The Challenge: Instability of 2-Pyridylboronic Acid
The nitrogen atom in the 2-position of the pyridine ring is believed to play a role in the facile cleavage of the C-B bond, leading to the unproductive formation of pyridine. To address this, much research has focused on the development of stabilized 2-pyridylboron reagents and optimized catalytic systems. The choice of ligand, in particular, is critical for achieving high yields and broad substrate scope.
Comparative Ligand Performance
The selection of an appropriate ligand is paramount for a successful 2-pyridylboronic acid coupling. Below is a summary of commonly employed ligand classes and their performance characteristics.
Phosphine Ligands:
Bulky, electron-rich phosphine ligands are among the most successful for this transformation. They are thought to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while stabilizing the palladium catalyst.
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | RuPhos, XPhos | Generally provide high yields for a broad range of substrates, including challenging, sterically hindered, and electron-rich or -poor coupling partners.[5] Often considered the state-of-the-art for difficult couplings. |
| Ferrocenyl Phosphines | dppf | Pd(dppf)Cl₂ is a commonly used and effective catalyst for the coupling of various boronic acids and esters with PyFluor, a sulfonyl fluoride-based coupling partner.[5][6] |
| Triphenylphosphine | PPh₃ | Used in early protocols, often as Pd(PPh₃)₄.[1] While effective for some substrates, it may be less general than more advanced ligands and can sometimes lead to aryl-aryl exchange from the phosphine itself.[7] |
| Other Phosphines | P(tBu)₃ | The use of P(tBu)₃ has been shown to improve yields in some cases, particularly with less reactive chloroaromatics, though its effectiveness can be system-dependent.[8] |
N-Heterocyclic Carbene (NHC) Ligands:
NHC ligands are strong σ-donors that form highly stable complexes with palladium. Their steric bulk can be readily tuned, making them excellent candidates for challenging cross-coupling reactions.[9]
| Ligand Type | Specific Examples | Key Features & Performance |
| Monodentate NHCs | IPr, IMes | Sterically demanding NHCs can favor the formation of monoligated palladium complexes, which are often the active catalytic species.[9] They have been successfully applied to a variety of challenging cross-coupling reactions. |
| Bidentate NHCs | - | Offer enhanced stability through the chelate effect. Tetradentate NHC ligands with pyridyl wingtips are also being explored.[10] |
| Mixed Ligand Systems | Ni(PPh₃)₂Cl₂/[Bmim]Br | In some nickel-catalyzed systems, an in-situ generated NHC can assist a bis(phosphine)nickel catalyst in the cross-coupling of diarylborinic acids with aryl chlorides, tosylates, and sulfamates.[11] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-pyridylboron reagents, adapted from the literature.
Protocol 1: General Procedure using a Phosphine Ligand
This protocol is a general guideline for the coupling of a stabilized 2-pyridylboron reagent with an aryl halide using a palladium-phosphine catalyst.
-
Reagents:
-
Aryl halide (1.0 equiv)
-
Stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate) (1.5 - 3.0 equiv)[12]
-
Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 8-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water or a saturated aqueous solution (e.g., NH₄Cl) and extracting with an organic solvent (e.g., ethyl acetate).[12]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Protocol 2: Procedure for Coupling with PyFluor using Pd(dppf)Cl₂
This protocol is adapted for the coupling of hetero(aryl) boronic acids or esters with pyridine-2-sulfonyl fluoride (PyFluor).[6]
-
Reagents:
-
PyFluor (0.3 mmol, 1.0 equiv)
-
Hetero(aryl) boronic acid or pinacol ester (0.45 mmol, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 10 mol%)
-
Na₃PO₄ (0.9 mmol, 3.0 equiv)
-
Solvent mixture: dioxane (0.8 mL) and water (0.2 mL)
-
-
Procedure:
-
In a reaction vial, combine PyFluor, the boronic acid or ester, Pd(dppf)Cl₂, and Na₃PO₄.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture at a temperature between 65 °C and 100 °C.[6]
-
After the reaction is complete, cool to room temperature and proceed with workup and purification as described in Protocol 1.
-
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Comparison
The following flowchart outlines a typical workflow for a comparative study of different ligands for the 2-pyridylboronic acid coupling.
Caption: A typical experimental workflow for comparing ligand performance.
Conclusion
The successful Suzuki-Miyaura coupling of 2-pyridylboronic acids and their derivatives is highly dependent on the judicious choice of ligand and reaction conditions. While traditional ligands like PPh₃ have their place, modern, sterically demanding, and electron-rich phosphine and NHC ligands have proven to be more robust and versatile for this challenging transformation. For researchers and drug development professionals, the use of stabilized 2-pyridylboron reagents in conjunction with advanced ligands such as biaryl phosphines or sterically hindered NHCs offers the most promising route to the efficient synthesis of 2-arylpyridines and related structures. Careful optimization of the reaction parameters for each specific substrate combination remains crucial for achieving optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a Tetradentate N-heterocyclic Carbene Nickel Complex With an Ortho-Xylyl Linker and Pyridyl Wingtips: (PYNHC2OXY)NI | ScholarWorks [scholarworks.calstate.edu]
- 11. N-heterocyclic carbene-assisted, bis(phosphine)nickel-catalyzed cross-couplings of diarylborinic acids with aryl chlorides, tosylates, and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of (4-Methoxypyridin-2-YL)boronic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystal structure of (4-methoxypyridin-2-yl)boronic acid derivatives, offering insights into their solid-state packing and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, this guide draws comparisons with structurally related pyridyl and phenylboronic acid derivatives to predict its likely structural characteristics.
Boronic acids and their derivatives are a versatile class of compounds with significant applications in organic synthesis, materials science, and medicinal chemistry.[1][2] Their ability to form reversible covalent bonds with diols has made them attractive pharmacophores, particularly as enzyme inhibitors.[3][4] The precise arrangement of atoms in the crystalline state, determined by X-ray crystallography, governs the physicochemical properties of these molecules, including solubility, stability, and bioavailability.
Predicted vs. Observed Crystal Structures: A Comparative Analysis
Based on the crystal structures of analogous compounds, such as phenylboronic acid and various pyridylboronic acid derivatives, we can infer the probable solid-state conformation of this compound. A key feature of boronic acids is their tendency to form hydrogen-bonded dimers or extended networks in the solid state.[1][5]
| Feature | Phenylboronic Acid | 4-(methoxycarbonyl)phenylboronic acid | Predicted for this compound |
| Dimerization Motif | Forms centrosymmetric dimers via hydrogen bonds between the boronic acid hydroxyl groups.[1] | Also forms inversion dimers through O-H···O hydrogen bonds involving the boronic acid groups.[6][7] | Likely to form similar hydrogen-bonded dimers. The presence of the pyridine nitrogen may introduce additional intermolecular interactions. |
| Molecular Planarity | The boronic acid group is nearly coplanar with the phenyl ring.[1] | The methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[6][7] | The pyridine ring and the boronic acid group are expected to be largely coplanar to maximize conjugation. The methoxy group may exhibit some rotational freedom. |
| Intermolecular Interactions | Primarily hydrogen bonding and van der Waals forces. | In addition to hydrogen bonding, C-H···O and π-π stacking interactions are observed.[6] | Expected to exhibit a combination of hydrogen bonding (O-H···O and potentially O-H···N), C-H···O, and possibly π-π stacking interactions involving the pyridine rings. |
| Crystal System | Orthorhombic[1] | Monoclinic[7] | The crystal system will depend on the specific packing arrangement, which is influenced by the interplay of the various intermolecular forces. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a well-established technique. The general workflow for obtaining the X-ray crystal structure of a compound like this compound is as follows:
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling crystallization techniques.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.
Structural Comparison and Logical Relationships
The synthesis of pyridylboronic acid derivatives often involves a Suzuki-Miyaura cross-coupling reaction. This highlights the relationship between the starting materials and the final product, whose structure is then elucidated by X-ray crystallography.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4-Methoxypyridin-2-YL)boronic Acid: A Comprehensive Guide
Core Safety and Hazard Information
Based on data from related compounds, (4-Methoxypyridin-2-YL)boronic acid is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Key Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | May cause redness and irritation upon contact.[1][2][3] | Dermal |
| Eye Irritation | May cause serious eye irritation.[1][2][3] | Ocular |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled.[1][3] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3] | Ingestion |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will minimize risk and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound powder in a dedicated, clearly labeled, and sealable container.[1] This container should be made of a compatible material, such as high-density polyethylene.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in the same dedicated waste container.
-
Solutions: If the boronic acid is in a solution, it should be collected in a labeled, sealed container designated for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1][2]
4. Final Disposal:
-
The disposal of the chemical waste must be handled by a licensed and approved waste disposal contractor.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow for Disposal
References
Essential Safety and Operational Guide for Handling (4-Methoxypyridin-2-YL)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-Methoxypyridin-2-YL)boronic acid. The following procedures are based on established safety protocols for similar boronic acid derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[1][2][3][4] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[2][5][6][7][8] |
| Hand Protection | Nitrile gloves or other appropriate protective gloves.[1][4] | To prevent skin contact and irritation.[2][4][5][6][7][8] |
| Body Protection | Laboratory coat.[1] | To protect skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2][8] | To be used when handling large quantities or when dust formation is likely to exceed exposure limits.[5][6][9] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize risks associated with handling this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5][6][7][10]
-
For procedures that may generate dust, a fume hood is recommended.[1]
2. Handling Procedures:
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][3][6][7][10]
-
Some similar compounds recommend refrigerated storage to maintain product quality.[2][10]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[2][3][6][7]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.
-
Spill Management:
-
General Guidance: Do not allow the product to enter drains or waterways.[5][6] For small quantities of the parent compound, boric acid, disposal down the drain with a large volume of water may be permissible depending on local regulations, but this is not recommended for substituted boronic acids without consulting your institution's Environmental Health & Safety (EHS) department.[12][13][14]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.arbico-organics.com [cdn.arbico-organics.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
- 14. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
